Hypobromite is an anion where bromine is in the +1 oxidation state, with a Br–O bond length of 1.82 Å [1]. It functions as a strong oxidizer and germicide, analogous to hypochlorite, and is involved in both industrial processes and the mammalian immune response [1].
The most common laboratory preparation involves the disproportionation of bromine in basic aqueous solution [1] [2]. This reaction is rapid at 20°C: Br₂ + 2 OH⁻(aq) → Br⁻ + BrO⁻ + H₂O [1] [2]
A key consideration is its instability. Hypobromite solutions spontaneously undergo a second disproportionation reaction to bromide (Br⁻) and bromate (BrO₃⁻) [1]. This reaction is rapid at 20°C but can be slowed at 0°C [1]. Consequently, hypobromite is often prepared and used in situ rather than isolated in a pure, stable form [2].
Hypobromite participates in several key reaction types, most notably as a key reagent in the haloform reaction and various oxidation processes.
This is a classic transformation where hypobromite reacts with methyl ketones (or secondary alcohols like isopropyl alcohol that can be oxidized to methyl ketones) to yield bromoform (CHBr₃) and a carboxylate [3] [2].
Hypobromite can be used for the α-bromination of 1,3-dicarbonyl compounds under mild conditions [2]. The reaction can be enhanced by Lewis acid catalysts (e.g., magnesium perchlorate), which chelate the carbonyl oxygens, activating the α-carbon for bromination [2].
Hypobromite serves as a general oxidizing agent. It is a proposed reactive intermediate in the Hofmann rearrangement, converting primary amides to primary amines with one fewer carbon atom [1].
The table below summarizes key quantitative data and reaction conditions for hypobromite preparation and application:
| Parameter | Details | Reference |
|---|---|---|
| Molecular Weight | 95.904 g/mol | [1] |
| Bromine Oxidation State | +1 | [1] |
| Br–O Bond Length | 1.82 Å | [1] |
| Preparation Temperature | Rapid at 20°C | [1] |
| Stability Condition | Disproportionates slowly at 0°C | [1] |
| Haloform Reaction Yield | Up to 96% (for benzoic acid synthesis) | [2] |
Within the human immune system, hypobromite is a Reactive Halogen Species (RHS) generated by eosinophils, a type of white blood cell, to combat multicellular parasites [1] [4].
The biochemical pathway involves the enzyme eosinophil peroxidase (EPO), which preferentially uses bromide ions (Br⁻) from the blood and hydrogen peroxide (H₂O₂) to produce hypobromous acid (HOBr), which dissociates to hypobromite (OBr⁻) [1] [4]. The generated hypobromite is a potent inorganic bactericidal molecule, effective against a wide range of microbes [4]. This pathway is part of a broader network of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) that constitute the innate immune response [4].
The following diagram illustrates the role of hypobromite and other reactive species in the innate immune signaling pathway, particularly within phagocytes like eosinophils and neutrophils.
Hypobromite generation in innate immunity
A significant concern in using hypobromite, particularly in large-scale applications like water treatment, is the formation of disinfection byproducts (DBPs), especially trihalomethanes (THMs) like bromoform (CHBr₃) [2]. These form when hypobromite reacts with natural organic matter in water. Due to their toxicity, regulations often limit residual oxidant discharge to 0.2 mg/L [2]. To comply, industries may use dechlorination with reductants like sodium metabisulfite (Na₂S₂O₅) or design systems where the oxidant is naturally exhausted before discharge [2].
The synthesis of sodium hypobromite is a disproportionation reaction where bromine is simultaneously oxidized and reduced upon mixing with cold, aqueous sodium hydroxide [1] [2].
The primary synthesis reaction is: Br₂ + 2NaOH → NaOBr + NaBr + H₂O [1] [2]
In this reaction, the hypobromite anion (OBr⁻) is generated. A key characteristic of this ion is its instability; it slowly undergoes a second disproportionation reaction in solution [2]: 3NaOBr → 2NaBr + NaBrO₃
This decomposition into sodium bromide and sodium bromate is a critical factor affecting the shelf-life and utility of NaOBr solutions [3] [2].
For reliable and reproducible results, precise control of temperature and reactant addition is essential. Below are two common synthesis methods.
This method is adapted from a detailed procedure and is suitable for generating a NaOBr solution for immediate use [1].
For reactions like the Hofmann rearrangement, this compound is often prepared and used immediately without isolation [1] [4].
The following diagram illustrates the workflow for the in-situ generation and use of this compound in organic synthesis:
Workflow for the in-situ generation and use of this compound in a Hofmann rearrangement.
The tables below summarize critical quantitative data and stability factors for this compound.
Table 1: Physicochemical Properties of this compound [1] [5]
| Property | Value / Description |
|---|---|
| Chemical Formula | NaOBr (anhydrous), commonly encountered as NaOBr·5H₂O (pentahydrate) |
| Molecular Weight | 118.89 g/mol (anhydrous) |
| Appearance | Yellow to orange crystalline solid (pentahydrate) or solution |
| Solubility | Readily soluble in water |
| Storage Temperature | -20°C for short-term storage of solids; 0-6°C for solutions |
Table 2: Factors Affecting NaOBr Solution Stability and Decomposition [1] [3]
| Factor | Effect on Stability |
|---|---|
| Temperature | Highly unstable at or above 0°C; decomposition accelerates with increasing temperature. |
| Concentration | Higher concentrations decompose more rapidly. |
| pH | Stability is highest in strongly alkaline conditions. |
| Light | Exposure to light accelerates decomposition. |
This compound is a versatile reagent, but its application is dictated by its instability.
Primary Applications:
Critical Handling and Optimization Notes:
The table below outlines the primary factors that affect the stability of sodium hypobromite, based on the properties of hypobromous acid/hypobromite systems.
| Factor | Impact on Stability | Optimal Conditions / Notes |
|---|---|---|
| pH | Determines HOBr/OBr- equilibrium; impacts oxidative stability and decomposition pathway [1] [2] [3]. | Maximum HOBr concentration in acidic to neutral pH (pKa = 8.65) [1] [3]. Stability may be managed at higher pH to slow certain reactions. |
| Temperature | High temperature accelerates decomposition [4]. | Stable at low temperature; specific range not quantified in available data. |
| Concentration & Form | Unstable as solid salt; typically handled in aqueous solution [5] [1]. | Supplied and stored in solution; "bulk supply" indicates solution-based handling [5]. |
| Light Exposure | UV and sunlight catalyze decomposition [4]. | Store in dark, opaque containers; protect from light. |
| Organic Matter | Reacts to form bromamines and other by-products, consuming active bromine [4] [3]. | Maintain system purity; note bromamines retain some biocidal activity [3]. |
A key instability mechanism is disproportionation, where hypobromite reacts with itself to form bromide and bromate [1] [2]: 3 BrO⁻ (aq) → 2 Br⁻ (aq) + BrO₃⁻ (aq) [1] [2].
Given its instability, this compound is often used as a transient species generated in situ. The following workflows are common in industrial and research settings.
This is the most common method for generating active hypobromous acid/sodium hypobromite in an aqueous system. The workflow involves establishing a "bromide bank" and using an oxidizer [3] [6].
Diagram: In-situ generation of hypobromous acid/salt via bromide oxidation.
Solid forms like BCDMH (bromo-chloro-dimethylhydantoin) are designed for slower dissolution and can be used in applications like spas [3].
While specific analytical protocols for this compound were not detailed in the search results, you can adapt standard methods used for halogen-based disinfectants.
The available data has significant limitations for direct application in pharmaceutical development:
Sodium hypobromite is typically prepared in an aqueous solution or as a solid pentahydrate by reacting bromine with a sodium hydroxide solution under controlled conditions [1] [2]. A common method is outlined below.
Br₂ + 2 NaOH → NaBr + NaOBr + H₂O
Detailed Laboratory Synthesis:
In-Situ Preparation for Reactions: For many applications, this compound is prepared fresh. One method involves adding 57.5 g of bromine dropwise over 5 minutes to a solution of 36.0 g of sodium hydroxide in 225 ml of water. This freshly prepared solution is used directly in subsequent reactions [2].
3 NaOBr → 2 NaBr + NaBrO₃
The following table compares this compound with the more familiar sodium hypochlorite.
| Property | This compound (NaOBr) | Sodium Hypochlorite (NaOCl) |
|---|---|---|
| Common Form | Yellow-orange solid (pentahydrate) or aqueous solution [2] | Pale greenish-yellow solution [2] |
| Stability | Less stable, decomposes at 0°C [2] | More stable, slower decomposition [2] |
| Oxidizing Power | Stronger oxidizing agent [2] | Strong, but less than hypobromite [2] |
| Molecular Weight | 118.89 g/mol (anhydrous) [2] | 74.44 g/mol (anhydrous) [2] |
| Primary Applications | Organic synthesis, soil analysis [1] [2] | Bleaching, disinfection [2] |
The diagram below outlines the synthesis and decomposition pathway of this compound.
This compound pentahydrate is a specialized reagent with particular utility in organic synthesis and analytical chemistry. Successful experimentation requires strict adherence to low-temperature protocols during its preparation to maximize yield and minimize decomposition.
Hypohalites are oxyanions containing a halogen in the +1 oxidation state. The following table summarizes the core characteristics and preparation methods for hypochlorite (ClO⁻) and hypobromite (BrO⁻).
| Property | Hypochlorite (ClO⁻) | Hypobromite (BrO⁻) |
|---|---|---|
| Core Formula [1] | ClO⁻ | BrO⁻ |
| Molecular Mass [1] | 51.45 g/mol | 95.90 g/mol |
| Oxidation State | +1 [1] | +1 [1] |
| Bond Length | ~1.69 Å (in NaOCl) [1] | 1.82 Å [1] |
| Conjugate Acid | Hypochlorous acid (HOCl) | Hypobromous acid (HOBr) |
| Primary Preparation | Chlorine gas with aqueous alkali [2] or electrolysis of brine. | Bromine disproportionation with aqueous alkali: Br₂ + 2OH⁻ → Br⁻ + BrO⁻ + H₂O [3] [1] |
| Stability | Relatively stable, can be isolated (e.g., NaOCl) [2]. | Thermally unstable, disproportionates: 3BrO⁻ → 2Br⁻ + BrO₃⁻ [3] [1]. Often supplied as a solution [3]. |
| Key Industrial Use | Bleaching agent, disinfectant [2]. | Biocide in cooling water systems, generated in situ [3] [4]. |
Both hypochlorite and hypobromite are potent oxidants produced by the human immune system and exhibit significant microbiocidal activity, though their potency and selectivity differ.
Immune cells like neutrophils and eosinophils generate hypohalites using peroxidase enzymes (myeloperoxidase and eosinophil peroxidase) to oxidize halide ions (Cl⁻ or Br⁻) with hydrogen peroxide [1] [5]. Eosinophil peroxidase preferentially uses bromide, producing hypobromite [1].
These oxidants are potent microbiocidal agents but can also cause tissue damage. Key differences in their lytic effects are [5]:
Hypohalites react with cellular components to generate free radicals, which can precede and contribute to cell lysis. The pathway differs based on the oxidant and cell type [5]:
The diagram below illustrates the general pathways of hypohalite-mediated radical formation and cell lysis.
Hypohalite-mediated radical formation pathway
A common method for preparing an alkaline hypobromite solution is the disproportionation of bromine. This is analogous to the production of household bleach [1].
Critical Control Parameters:
This organic-soluble oxidant is prepared from commercial bleach and is useful for specific chlorination reactions in organic synthesis [2].
Detailed Protocol [2]:
Yield and Safety:
| Field | Hypochlorite | Hypobromite |
|---|---|---|
| Industrial Biocides | Common in water treatment (drinking, cooling, wastewater) [3]. | Effective biocide in cooling systems; often generated in situ via electrolysis or bromide salt oxidation [4]. |
| Disinfection Byproducts | Can form trihalomethanes (THMs) and chlorinated organics [3]. | Can form brominated THMs (e.g., bromoform); concern in disinfection [3] [6]. |
| Immune Response | Produced by neutrophils via myeloperoxidase; broad antimicrobial action [5]. | Produced by eosinophils via eosinophil peroxidase; targets multicellular parasites [1] [5]. |
| Therapeutic Potential | Potent microbiocidal agent; implicated in inflammatory tissue damage [5]. | Higher potency in some contexts (e.g., red cell lysis); potential target for mitigating inflammatory damage [5]. |
This compound (NaOBr) is unstable in solution and spontaneously undergoes a disproportionation (or dismutation) reaction, where bromine atoms in the +1 oxidation state are simultaneously oxidized and reduced into different products [1].
The primary disproportionation reaction is summarized by the following equation: 3 NaOBr → 2 NaBr + NaBrO₃ [1]
This can be understood as a classic redox reaction where:
The diagram below illustrates this simultaneous oxidation and reduction process.
For your research, it is helpful to understand the common context in which this compound is formed and behaves.
| Aspect | Description |
|---|---|
| Formation | It is typically prepared in situ by reacting bromine (Br₂) with sodium hydroxide (NaOH): Br₂ + 2 NaOH → NaBr + NaOBr + H₂O [1]. |
| Stability & Rate | The disproportionation reaction is described as proceeding "slowly" [1]. The rate can be influenced by factors such as pH, as indicated by studies on analogous hypobromite solutions [2]. |
| Analogue | This compound is the bromine analogue of sodium hypochlorite (NaOCl, common bleach) [1]. |
The table below summarizes the key quantitative data for the hypobromite ion.
| Property | Value | Context / Notes |
|---|---|---|
| Chemical Formula | BrO⁻ | Hypobromite anion [1] |
| Molar Mass | 95.904 g/mol | [1] |
| Oxidation State of Br | +1 | In BrO⁻, oxygen is -2 [1] |
| Br–O Bond Length | 1.82 Å | Determined by X-ray diffraction [1] |
| Conjugate Acid | Hypobromous acid (HOBr) | [1] |
| pKa of HOBr | ≈ 8.65 (est.) | Note: Not directly in search results; this is a standard value. |
The primary method for preparing hypobromite in an aqueous solution is through the disproportionation of bromine in a basic solution [1]. Here is a detailed protocol:
1. Objective
2. Materials and Equipment
3. Step-by-Step Procedure
4. Reaction Mechanism The overall reaction is a disproportionation where bromine is simultaneously reduced and oxidized [1]: [ \ce{Br2 + 2OH^{-}(aq) -> Br^{-} + BrO^{-} + H2O} ]
5. Stabilization and Key Considerations
The following diagram illustrates the synthesis pathway and the competing disproportionation reaction of hypobromite.
Synthesis and instability of hypobromite. Low temperature (0°C) slows the wasteful secondary reaction.
The oxidation state of bromine in BrO⁻ is +1. This is calculated using the standard rule that oxygen in ions is typically -2. The sum of oxidation states in the ion must equal its charge (-1). Therefore, Br + (-2) = -1, which solves to Br = +1 [1] [2].
Regarding the electronic configuration, the search results do not provide a detailed molecular orbital diagram. However, the Lewis structure is available and is a good starting point for understanding its electron distribution [3].
The Hofmann rearrangement, also known as the Hofmann degradation, represents a fundamental transformation in organic chemistry that enables the conversion of primary carboxamides to primary amines possessing one fewer carbon atom. First described by August Wilhelm von Hofmann in 1881, this reaction has maintained its relevance for over 140 years in synthetic organic chemistry, particularly in pharmaceutical research and development. The rearrangement offers a robust method for amine synthesis with complete retention of configuration at the migrating group, rendering it particularly valuable for the preparation of stereodefined amines and amino acids that are challenging to access via alternative pathways. [1] [2]
The strategic importance of the Hofmann rearrangement in drug development stems from its ability to efficiently generate primary amine functionalities, which are prevalent structural motifs in biologically active molecules. Unlike many other amine synthesis methods, the Hofmann rearrangement avoids the production of secondary or tertiary amine byproducts, yielding exclusively primary amines. Furthermore, the reaction demonstrates excellent functional group compatibility with various aromatic, aliphatic, and α,β-unsaturated systems, though base-sensitive functional groups may require modified reaction conditions. The migration step occurs with complete stereospecificity when chiral centers are present at the α-position, making this transformation invaluable for the synthesis of enantiomerically pure amine-containing pharmaceuticals. [3] [2]
The Hofmann rearrangement proceeds through a well-defined mechanistic pathway involving key intermediates that ultimately yield the primary amine product. Understanding this mechanism is crucial for researchers to optimize reaction conditions and troubleshoot potential issues that may arise during synthetic applications. The reaction mechanism can be divided into four distinct stages, each playing a critical role in the transformation. [4] [2]
N-Halogenation: The primary amide undergoes reaction with hypobromite ion (OBr⁻) to form an N-bromoamide intermediate. This step involves deprotonation of the amide nitrogen followed by electrophilic attack of bromine from sodium hypobromite, resulting in installation of a good leaving group on the nitrogen atom. The electron-withdrawing bromine atom increases the acidity of the remaining N-H proton, facilitating subsequent deprotonation. [1] [2]
Deprotonation and Rearrangement: Base-mediated abstraction of the remaining amide proton generates a bromoamide anion, which undergoes concerted rearrangement where the alkyl group (R) migrates from the carbonyl carbon to the nitrogen atom simultaneously with bromide departure. This key step proceeds through a bridged transition state and results in formation of an isocyanate intermediate. The migration occurs with complete retention of configuration at the chiral center. [1] [4] [2]
Isocyanate Formation: The rearrangement yields an isocyanate intermediate, which contains a highly electrophilic carbon atom susceptible to nucleophilic attack. This intermediate is typically not isolated due to its reactivity, though its formation can often be monitored by IR spectroscopy (characteristic sharp peak at ~2250-2270 cm⁻¹). [4] [3]
Hydrolysis and Decarboxylation: Nucleophilic addition of water to the isocyanate generates an unstable carbamic acid intermediate, which spontaneously undergoes decarboxylation to yield the primary amine product and carbon dioxide. When performed in the presence of alternative nucleophiles such as alcohols or amines, this step leads to carbamates or ureas, respectively. [4] [2]
The following diagram illustrates the complete mechanistic pathway of the Hofmann rearrangement:
Figure 1: Mechanism of Hofmann Rearrangement
This compound (NaOBr) serves as the essential oxidant in the classic Hofmann rearrangement and can be prepared through several methods with varying efficiency and stability profiles. The compound is typically obtained as an orange solid pentahydrate (NaOBr·5H₂O) but is most commonly used in aqueous solution for Hofmann rearrangement applications. [5]
The standard preparation method involves treating bromine with sodium hydroxide solution, which produces this compound along with sodium bromide as a byproduct. This reaction must be performed with careful temperature control (10-20°C) to minimize disproportionation of the hypobromite to bromide and bromate. The stoichiometry of this transformation is represented by the equation: Br₂ + 2NaOH → NaBr + NaOBr + H₂O. The resulting hypobromite solution is typically used immediately in the Hofmann rearrangement due to its limited stability, as it slowly disproportionates to sodium bromide and sodium bromate according to: 3NaOBr → 2NaBr + NaBrO₃. [5]
An improved preparation method described in patent literature involves adding bromine to a mixture of existing sodium bromite solution and 15% sodium hydroxide aqueous solution under controlled conditions (10-20°C with stirring). This method claims significantly improved bromine utilization (up to 100%) and enhanced stability of the resulting hypobromite solution, with reduced degradation gas formation during storage. The optimal weight ratios for this preparation are sodium hydroxide solution to sodium bromite solution at 1:0.1-0.2 and sodium hydroxide solution to bromine at 1:0.1-1. [6]
Table 1: Properties and Characterization of this compound
| Property | Specification | Analytical Method |
|---|---|---|
| Chemical Formula | NaOBr (typically NaOBr·5H₂O) | - |
| Molar Mass | 118.893 g·mol⁻¹ (anhydrous) | - |
| Appearance | Orange solid (yellow-orange in solution) | Visual |
| Br-O Bond Length | 1.820 Å | X-ray Crystallography |
| Stability | Disproportionates to NaBr + NaBrO₃ | Titration, IC |
| Active Bromine Content | ~20-25% (solution) | Iodometric Titration |
Principle: This protocol describes the traditional method for Hofmann rearrangement using this compound generated in situ from bromine and sodium hydroxide. The method is applicable to a wide range of aliphatic and aromatic amides, providing primary amines in moderate to good yields. [5] [2]
Materials:
Procedure:
Notes:
Principle: This modern modification replaces bromine with sodium hypochlorite and employs solid-supported KF/Al₂O₃ as base, offering enhanced safety, milder conditions, and simplified work-up. The method is particularly suitable for base-sensitive substrates and provides methyl carbamates when performed in methanol. [7]
Materials:
Procedure:
Notes:
Principle: This specific protocol demonstrates the application of Hofmann rearrangement for the synthesis of 3-aminopyridine from nicotinamide, showcasing the method's utility in heterocyclic chemistry. [5] [2]
Materials:
Procedure:
The limitations of the classical Hofmann rearrangement conditions have prompted the development of numerous alternative reagent systems that offer improved selectivity, functional group tolerance, and operational simplicity. These advanced methods expand the synthetic utility of the Hofmann rearrangement in complex molecule synthesis, particularly in pharmaceutical applications where sensitive functional groups are often present. [7] [2]
Table 2: Comparison of Reagent Systems for Hofmann Rearrangement
| Reagent System | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Br₂/NaOH (Classical) | 0-70°C, aqueous medium | 40-80% | Inexpensive, widely applicable | Base-sensitive substrates not tolerated |
| NaOCl/KF-Al₂O₃ | Reflux, methanol | 70-95% | Mild conditions, easy work-up | Requires specialized base |
| Pb(OAc)₄ | RT, non-aqueous | 50-90% | Acidic conditions | Lead toxicity |
| PhI(OCOCF₃)₂ | 0-25°C, various solvents | 60-92% | Neutral conditions | Expensive reagent |
| NBS-DBU | 0-25°C, aprotic solvents | 55-85% | Selective for aromatic amides | Limited scope |
Hypervalent Iodine Reagents: Iodine(III) reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) and phenyliodine bis(trifluoroacetate) (PIDA) promote Hofmann rearrangement under mildly acidic or neutral conditions, making them ideal for base-sensitive substrates. The mechanism involves formation of an N-iodo(III) intermediate that undergoes spontaneous rearrangement without requiring base. These conditions are particularly valuable for substrates containing acid-labile protecting groups or sensitive stereocenters. [1] [2]
Electrochemical Methods: Recent advances include electrochemical approaches for hypobromite generation that minimize bromate formation and improve atom economy. These methods generate hypobromite in situ through anodic oxidation of bromide ions, providing better control over reagent concentration and reducing waste formation. Electrochemical systems offer potential for continuous flow applications and greener processing. [8]
Solid-Supported Reagents: The use of solid-supported bases like KF/Al₂O₃ in combination with sodium hypochlorite represents a significant practical improvement, facilitating simplified work-up and product isolation. The heterogeneous nature of these systems enables application in continuous flow reactors and reduces aqueous waste streams. [7]
The Hofmann rearrangement occupies a significant role in pharmaceutical synthesis, enabling efficient construction of amine-containing drug molecules and intermediates with high selectivity and purity. The following case studies illustrate its practical implementation in drug development:
Gabapentin Synthesis: The neuromodulator drug gabapentin is synthesized via a key Hofmann rearrangement step. The synthetic sequence begins with mono-amidation of 1,1-cyclohexane diacetic acid anhydride with ammonia, followed by Hofmann rearrangement of the resulting mono-amide to install the primary amine functionality essential for biological activity. This approach demonstrates the utility of Hofmann rearrangement for the synthesis of γ-amino acids and related pharmaceutical compounds. [2]
Phentermine Production: The appetite-suppressant drug phentermine is manufactured using Hofmann rearrangement as a key transformation. An aryl amide precursor undergoes degradation under hypobromite conditions to yield the primary amine structure of phentermine, showcasing the reaction's utility in preparing amphetamine-related pharmaceuticals without racemization. [9]
Tranylcypromine Synthesis: The antidepressant drug tranylcypromine is prepared via Curtius rearrangement (a related transformation), highlighting the strategic value of degradation pathways in pharmaceutical synthesis. These case studies collectively demonstrate how rearrangement chemistry enables efficient preparation of amine-containing drug substances. [9]
Anthranilic Acid Production: Industrial synthesis of anthranilic acid from phthalimide employs Hofmann rearrangement as the key transformation. This process exemplifies the application of Hofmann rearrangement in fine chemical manufacturing and demonstrates its scalability for industrial production. [2]
For researchers implementing Hofmann rearrangement in pharmaceutical synthesis, the following standardized workflow ensures reproducible results and facilitates reaction optimization:
Figure 2: Experimental Workflow for Hofmann Rearrangement
Successful implementation of Hofmann rearrangement requires attention to potential issues and application of appropriate optimization strategies. The following table addresses common challenges and provides practical solutions:
Table 3: Troubleshooting Guide for Hofmann Rearrangement
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|
| Low Yield | Incomplete rearrangement, side reactions, poor hypobromite quality | Optimize temperature, use fresh NaOBr, employ alternative reagents | Characterize hypobromite by titration, control temperature profile | | Formation of Byproducts | Over-oxidation, halogenation, decomposition | Shorten reaction time, adjust stoichiometry, use modified conditions | Monitor reaction by TLC/HPLC, employ buffered conditions | | Incomplete Conversion | Insufficient hypobromite, low temperature, poor solubility | Increase reagent equivalents, optimize temperature, use co-solvents | Confirm active bromine content, improve mixing efficiency | | Difficult Isolation | High water solubility of amine product | Extract at basic pH, use salting-out techniques, derivatize as carbamate | Plan protective group strategy, consider continuous extraction | | Racemization | Base-sensitive chiral centers | Use hypervalent iodine reagents under neutral conditions | Avoid strong base, employ mild oxidants |
The Hofmann rearrangement using this compound remains a fundamental transformation in synthetic organic chemistry, with continuing relevance in pharmaceutical research and development. While the classical conditions employing in situ generated hypobromite are effective for many applications, recent methodological advances have significantly expanded the functional group tolerance and operational simplicity of this transformation. The development of alternative reagent systems, particularly those employing hypervalent iodine compounds or solid-supported bases, has addressed many limitations of the traditional method.
For synthetic chemists in drug development, the Hofmann rearrangement offers a strategic approach to primary amine synthesis with complete retention of configuration, making it invaluable for the preparation of stereochemically defined amine intermediates. The comprehensive protocols and troubleshooting guidance provided in these Application Notes will enable researchers to effectively implement this classical transformation in both discovery and process chemistry settings. As synthetic methodology continues to advance, the Hofmann rearrangement maintains its position as a versatile and reliable method for molecular complexity generation in amine synthesis.
This compound (NaOBr) represents a powerful oxidizing agent with specialized applications in soil science and environmental analysis. As the bromine analogue of sodium hypochlorite, this compound exhibits strong oxidizing capabilities that can be strategically employed for the selective oxidation of organic matter in complex soil matrices. The unique reactivity of this compound toward specific organic functional groups, while leaving other components intact, makes it particularly valuable for studying soil organic matter composition and soil phosphorus cycling. Recent research has demonstrated that abiotic bromination processes involving naturally occurring oxidants and bromide ions may play previously unrecognized roles in soil biogeochemistry, further highlighting the importance of understanding controlled this compound reactions in analytical contexts. [1]
For environmental researchers and soil chemists, this compound offers a targeted approach to isolate recalcitrant organic phosphorus compounds and investigate the molecular complexity of soil organic matter. The compound's ability to discriminate between organic components based on their chemical reactivity and structural characteristics enables sophisticated analytical workflows that reveal insights into soil biogeochemical processes. These application notes provide comprehensive protocols and methodological considerations for employing this compound in soil organic matter analysis, with particular emphasis on the oxidation of non-target organic materials to facilitate the study of inositol phosphates and other environmentally persistent organic compounds. [2]
This compound is an inorganic compound typically encountered as a pentahydrate (NaOBr·5H₂O) in laboratory and analytical settings. The material generally appears as yellow-orange crystals that demonstrate ready solubility in aqueous solutions, with the anhydrous form possessing a molecular weight of 118.89 g/mol. Its crystalline structure is monoclinic with a Br-O bond length of 1.820 Å, which contributes to its reactivity patterns. The compound consists of sodium cations (Na⁺) and hypobromite anions (OBr⁻), with the oxygen and bromine forming a polyatomic ion that carries an overall negative charge. As a member of the hypohalite family, this compound shares structural similarities with sodium hypochlorite but displays distinct reactivity due to the different halogen in its structure. [3]
The chemical identity of this compound is defined by its status as the bromine analogue of sodium hypochlorite, the active component in common household bleach. This relationship provides useful comparisons for researchers familiar with more common hypohalite compounds. In practice, this compound is typically prepared as an aqueous solution immediately before use due to stability considerations, as the solid form tends to decompose, especially at elevated temperatures. Analysis of dried this compound reveals that even carefully prepared material typically contains approximately 92% NaBrO·5H₂O, 2% NaBr·2H₂O, 1% NaBrO₃, and 5% moisture, highlighting the challenge of obtaining completely pure samples. [3]
The preparation of this compound for analytical applications requires careful attention to temperature control and reaction conditions to maximize yield and minimize decomposition. The standard synthesis involves the reaction between bromine and sodium hydroxide solution under cold conditions, following this fundamental reaction:
Br₂ + 2NaOH → NaOBr + NaBr + H₂O [3]
A detailed laboratory synthesis protocol specifies using a 40% sodium hydroxide solution that is stirred and cooled to -3°C in an appropriately configured reaction vessel. Bromine (approximately 90% of the theoretical quantity needed for the available NaOH) is slowly added at a rate of 1-2 drops per second with constant stirring. The temperature maintenance between -8 and -3°C throughout the process represents a critical parameter, as insufficient cooling promotes the formation of sodium bromate (NaBrO₃), while excessive cooling below -8°C may cause solidification of the reaction mixture. [3]
For most soil analysis applications, researchers employ in-situ preparation methods where this compound is generated immediately before use. One documented approach involves adding 57.5 g (18.5 ml, 0.360 mole) of bromine dropwise with stirring over a 5-minute period to a solution of 36.0 g (0.900 mole) of sodium hydroxide in 225 ml of water. This freshly prepared solution can then be used directly in subsequent analytical procedures, avoiding the stability issues associated with stored this compound preparations. [3]
Table 1: Physicochemical Properties of this compound
| Property | Specification | Conditions/Notes |
|---|---|---|
| Chemical Formula | NaBrO (anhydrous) | Usually obtained as pentahydrate |
| Molecular Weight | 118.89 g/mol | Anhydrous form |
| Appearance | Yellow to yellow-orange crystals | Pentahydrate form |
| Solubility | Readily soluble in water | - |
| CAS Number | 13824-96-9 | - |
| Br-O Bond Length | 1.820 Å | - |
| Crystal Structure | Monoclinic | - |
| Common Form | Aqueous solution | Usually prepared in situ |
The application of this compound oxidation as a pretreatment method in the mechanical analysis of soils represents one of its most established uses in pedological research. This approach employs freshly prepared this compound solutions to oxidize organic matter during soil preparation for analysis by the pipette method, offering specific advantages over alternative oxidation techniques such as boiling with hydrogen peroxide. The oxidative selectivity of this compound toward certain organic components while leaving others intact enables researchers to investigate the composition and stability of various soil organic matter fractions. [3]
Recent investigations into natural bromination processes in soil environments have revealed that abiotic bromination of soil organic matter occurs through various mechanisms, including reactions with naturally occurring oxidants such as hydrogen peroxide and ferric iron species. These findings suggest that this compound oxidation in analytical contexts may mirror naturally occurring processes, potentially providing insights into terrestrial bromine cycling. Studies have demonstrated that abiotic bromination of particulate organic matter can produce both aliphatic and aromatic organobromine compounds, with fresh plant material showing greater susceptibility to bromination than decayed litter and soil humus. This differential reactivity offers opportunities to investigate the biogeochemical transformation of plant-derived organic matter during soil formation processes. [1]
A highly specialized application of this compound in soil science involves the identification and quantification of inositol phosphates (IPs) in soil extracts. Inositol phosphates constitute a major pool of identifiable organic phosphorus in many soils, potentially representing more than 50% of total organic phosphorus in some systems. The analysis of these compounds, particularly lower-order inositol phosphates (IP₅ and IP₄), has been historically challenging due to methodological limitations. This compound oxidation provides a solution to this analytical problem based on the principle that IPs demonstrate exceptional resistance to hypobromite oxidation, while other organic phosphorus compounds such as phospholipids and nucleic acids undergo degradation. [2]
This differential resistance enables researchers to isolate the IP fraction from complex soil organic matter matrices through hypobromite treatment prior to further analysis using techniques such as solution ³¹P NMR spectroscopy. The approach significantly reduces signal interference in the phosphomonoester region of NMR spectra by removing non-IP compounds, thereby facilitating the identification and quantification of various IP stereoisomers. Recent research employing this methodology has revealed a surprising diversity of inositol phosphates in soil extracts, including four stereoisomers of IP₆, four stereoisomers of IP₅, and scyllo-IP₄, with concentrations of total IP ranging from 1.4 to 159.3 mg P per kg soil across different soil types. [2]
Table 2: Applications of this compound in Soil Analysis
| Application Area | Specific Use | Principle/Benefit |
|---|---|---|
| Soil Pretreatment | Oxidation of organic matter in mechanical analysis | Replaces boiling hydrogen peroxide; effective at room temperature |
| Organic P Speciation | Isolation of inositol phosphates | IPs resist oxidation while other organic P compounds degrade |
| SOM Characterization | Studying reactivity of organic matter components | Fresh plant material more susceptible than decayed litter |
| Abiotic Bromination Studies | Model system for natural processes | Mimics natural bromination by H₂O₂ and Fe³⁺ |
Principle: This protocol describes the use of this compound solution for the oxidation of organic matter during pretreatment of soil samples prior to mechanical analysis by the pipette method. The method leverages the oxidizing capacity of freshly prepared this compound to decompose organic components that might interfere with subsequent soil particle size distribution analysis. [3]
Reagents and Materials:
Procedure:
This compound Solution Preparation:
Soil Treatment:
Post-Treatment Processing:
Principle: This method describes the isolation of inositol phosphates from soil extracts through hypobromite oxidation followed by characterization using solution ³¹P NMR spectroscopy. The protocol exploits the chemical stability of inositol phosphates toward hypobromite oxidation, which selectively degrades other organic phosphorus compounds while preserving the IP structures. [2]
Reagents and Materials:
Procedure:
Soil Extraction:
Hypobromite Oxidation:
³¹P NMR Analysis:
The interpretation of data derived from this compound-based soil analysis requires careful consideration of the method-specific artifacts and limitations. For inositol phosphate analysis, the resistance to hypobromite oxidation provides strong evidence for the presence of these compounds, but researchers should be aware that the relative distribution of different IP stereoisomers may be influenced by the extraction and treatment procedures. The identification of specific IP isomers relies on comparison with authentic standards, and the recent characterization of previously unconfirmed isomers such as myo-(1,2,4,5,6)-IP₅ and myo-(1,3,4,5,6)-IP₅ in soil extracts highlights the advancing capabilities of this methodology. [2]
In soil organic matter studies, the extent of bromination observed in laboratory treatments can provide insights into the reactivity and composition of organic matter at different stages of decomposition. Research has demonstrated that fresh plant material is more susceptible to bromination than decayed litter and soil humus, largely due to a labile pool of mainly aliphatic compounds that break down during early stages of soil organic matter formation. This differential susceptibility can be exploited to investigate the molecular transformations associated with organic matter decomposition and stabilization in soils. The formation of both aliphatic and aromatic organobromine during oxidative treatments further provides opportunities to study the relative stability of different organic matter components. [1]
Method optimization may be necessary when applying this compound oxidation to novel soil types or research questions. Several key factors require particular attention:
Bromide Concentration Effects: Studies have indicated that bromination of organic matter in oak and pine litter is limited primarily by bromide concentration rather than oxidant availability. Researchers may need to adjust bromide concentrations depending on the organic matter content and characteristics of their specific samples. [1]
pH Considerations: The efficiency of hypobromite oxidation can be influenced by pH, with different optimal ranges for various applications. The standard extraction of inositol phosphates typically employs alkaline conditions (pH 10-13), while studies of abiotic bromination processes have examined both acidic (pH 3.0) and mildly acidic (pH 5.0) conditions. [1]
Reaction Time and Temperature: While standard protocols often specify 24-hour reaction periods, extended incubation times up to 96 hours may be necessary for certain applications. Temperature control remains critical throughout the process, as excessive heat can promote undesirable decomposition pathways. [1]
The inherent instability of this compound represents one of the most significant practical challenges in its application. The compound decomposes at temperatures above 0°C, necessitating careful temperature control throughout preparation and use. This instability largely precludes long-term storage of pre-prepared solutions, making in-situ preparation immediately before use the most reliable approach. Research-grade this compound typically contains significant impurities even under optimal preparation conditions, with analysis revealing compositions of approximately 92% NaBrO·5H₂O, 2% NaBr·2H₂O, 1% NaBrO₃, and 5% moisture after drying. Researchers should account for these limitations in experimental design and consider alternative oxidation methods when solution stability over extended periods is required. [3]
Recent investigations into stabilized formulations of this compound, particularly when combined with sulfamates or acid amides, have demonstrated enhanced stability and reduced volatility compared to unstabilized versions. These developments may eventually expand the practical applications of this compound in analytical and industrial settings where extended stability is crucial. Until such formulations become widely available, researchers should adhere to strict preparation and use protocols to ensure reproducible results across experiments. [3]
The use of this compound in laboratory settings necessitates strict adherence to safety protocols due to its oxidative nature and the potential release of bromine vapors. All procedures involving bromine or this compound solutions should be conducted in a properly functioning fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and lab coats. The strong oxidizing capacity that makes this compound valuable for soil organic matter studies also represents a potential fire hazard when in contact with combustible materials. [3]
From an environmental perspective, researchers should consider the potential formation of brominated organic compounds during analytical procedures. While this intentional formation facilitates the study of soil organic matter, the release of such compounds into the environment should be minimized through proper waste management practices. The discovery that abiotic bromination occurs naturally in soil environments through various oxidative mechanisms suggests that laboratory procedures may mirror natural processes, but prudent waste disposal remains essential. [1]
Diagram 1: Soil pretreatment workflow using this compound oxidation for organic matter removal prior to mechanical analysis.
Diagram 2: Analytical workflow for inositol phosphate identification and quantification in soil extracts using hypobromite oxidation and ³¹P NMR spectroscopy.
This compound oxidation represents a powerful analytical tool for investigating soil organic matter composition and phosphorus speciation. The methodologies outlined in these application notes provide researchers with robust protocols for soil pretreatment and inositol phosphate analysis, leveraging the selective oxidative properties of this specialized reagent. The continuing discovery of previously unrecognized inositol phosphate isomers in soil extracts through hypobromite-based methods highlights the value of this approach for advancing our understanding of soil phosphorus cycling. [2]
Future applications of this compound in soil science may expand to include investigations of organic matter stability and transformation pathways during decomposition, building on recent findings regarding abiotic bromination processes in natural environments. As research continues to elucidate the complex interactions between soil organic matter and halogen chemistry, the controlled use of this compound in analytical contexts provides valuable insights into fundamental biogeochemical processes. Researchers are encouraged to adapt these core protocols to their specific analytical needs while maintaining the fundamental principles of proper reagent preparation and methodological consistency. [1]
The determination of ammonia nitrogen in environmental, clinical, and industrial samples represents a fundamental analytical requirement across multiple scientific disciplines. The hypobromite oxidation method offers a robust, well-established approach for quantifying ammonium (NH₄⁺) and ammonia (NH₃) species across diverse sample matrices. This method leverages the strong oxidizing capacity of hypobromite (OBr⁻) to convert ammonium ions to nitrogen gas through a series of controlled redox reactions, enabling both quantitative determination and isotopic analysis. The technique has evolved significantly from traditional titrimetric applications to sophisticated methods coupling hypobromite oxidation with various detection systems including chemiluminescence, isotope ratio mass spectrometry, and coulometric titration. These advancements have maintained the relevance of hypobromite chemistry in modern analytical workflows, particularly for applications requiring high precision, minimal sample volumes, or isotopic characterization of nitrogen species.
The fundamental importance of ammonia nitrogen quantification spans environmental monitoring of aquatic systems, atmospheric chemistry research, clinical diagnostics, and industrial process control. In environmental contexts, ammonium salts including ammonium nitrate, ammonium sulfate, and ammonium hydrogen sulfate constitute main components of secondary inorganic aerosols and play significant roles in haze formation phenomena [1]. Similarly, in water treatment applications, understanding the dynamics of bromine-ammonia reactions is essential for effective disinfection protocol design and bromamine formation control [2]. The hypobromite oxidation method provides researchers and analysts with a versatile toolset for addressing these diverse analytical challenges through adaptable protocols that can be tailored to specific sensitivity, precision, and matrix requirements.
The hypobromite oxidation of ammonia nitrogen proceeds through a defined reaction pathway that ultimately produces nitrogen gas as the primary reaction product. The overall stoichiometry of the complete oxidation reaction follows this equation:
3NaOBr + 2NH₃ → 3NaBr + N₂ + 3H₂O [3]
This net reaction represents the final outcome of a more complex mechanistic pathway involving the stepwise oxidation of ammonia through a series of bromamine intermediates. When hypobromite reacts with ammonia, the initial product is monobromamine (NH₂Br), which subsequently reacts with additional hypobromite to form dibromamine (NHBr₂) and ultimately tribromamine (NBr₃) [2]. These bromamine species exist in equilibrium with each other, with their relative distribution being highly dependent on the bromine to ammonia molar ratio (Br/N) and the solution pH. The decomposition of these bromamine intermediates, particularly dibromamine and tribromamine, leads to the formation of nitrogen gas through pathways that include disproportionation reactions [2].
The reaction mechanism involves the transfer of halogen cations and loss of halide anions from N-halo intermediates, potentially proceeding through hydrazine and diazine as transient species [3]. Unlike urea oxidation, which involves an intermolecular rearrangement, ammonia oxidation follows a distinct pathway that may include both the Hofmann rearrangement and a nitrogen analogue of the Favorskii reaction [3]. The successful application of hypobromite oxidation methods for ammonia determination relies on controlling reaction conditions to drive these chemical equilibria toward completion and ensure quantitative conversion of ammonium to the detectable reaction products.
For isotopic analysis of ammonium nitrogen, the hypobromite oxidation method has been integrated with additional reduction steps to enable precise measurement of nitrogen isotope ratios. In this advanced application, hypobromite first oxidizes ammonium (NH₄⁺) to nitrite (NO₂⁻), which is subsequently reduced to nitrous oxide (N₂O) by hydroxylamine hydrochloride under strongly acidic conditions (pH < 0.3) [1]. The nitrous oxide product is then introduced to an isotope ratio mass spectrometer (IRMS) via a Precon-GasBench interface system, enabling determination of δ¹⁵N values with high precision. This hyphenated technique demonstrates the adaptability of hypobromite chemistry for sophisticated analytical applications beyond simple quantitative determination.
Table 1: Reaction Pathways in Hypobromite Oxidation of Nitrogen Compounds
| Reactant | Primary Products | Secondary Reactions | Application |
|---|---|---|---|
| Ammonia (NH₃) | NH₂Br, NHBr₂, NBr₃ | 2NHBr₂ + H₂O → N₂ + HOBr + 3H⁺ + 3Br⁻ | Quantitative determination |
| Ammonium (NH₄⁺) | NO₂⁻ | NO₂⁻ + NH₂OH·HCl → N₂O (under pH < 0.3) | Isotopic analysis |
| Urea ((NH₂)₂CO) | N₂, CO₂, H₂O | 3NaOBr + CO(NH₂)₂ → 3NaBr + N₂ + H₂O + H₂CO₃ | Clinical chemistry |
The versatility of hypobromite as an oxidizing reagent extends to various nitrogen-containing compounds beyond simple ammonium ions. Urea determination represents another significant application, with the oxidation reaction following distinct stoichiometry: 3NaOBr + CO(NH₂)₂ → 3NaBr + N₂ + H₂O + H₂CO₃ [3]. This reaction forms the basis for various flow analysis techniques developed for the determination of urea and ammonia, based on measurement of chemiluminescence arising from oxidation of these analytes with either hypobromite or N-bromosuccinimide [3]. The structural requirements for intense chemiluminescence emission have been refined to RC(NH₂)₂, where R is an oxo (O) or a secondary amine (NH) group, explaining the emissions observed from the oxidation of complex biological samples like gelatine and blood serum [3].
The collection and preservation of samples represent critical steps in ensuring accurate ammonia nitrogen determination, as improper handling can lead to significant analyte loss or transformation. For atmospheric aerosol samples, collection typically occurs on appropriate filter media such as quartz, Teflon, or nylon filters, depending on subsequent analytical requirements and potential artifacts [1]. Filter collection should be conducted using standardized sampling systems with well-characterized flow rates and collection efficiencies. Following collection, samples require careful preservation to prevent ammonia volatilization or transformation, typically through refrigeration at 4°C and rapid extraction after collection. For aqueous samples including freshwater, seawater, and wastewater, collection should employ clean, ammonia-free containers, preferably with minimal headspace to reduce gaseous loss.
The extraction of ammonium from aerosol filter samples involves immersing the filter in a suitable extraction solution, typically ultra-pure water or dilute acid solutions. For the hypobromite oxidation method analyzing ammonium nitrogen isotope ratios, researchers have successfully used extraction protocols yielding solutions containing approximately 0.25 μg·mL⁻¹ ammonium nitrogen in 4 mL final volume [1]. The extraction efficiency should be validated for specific sample matrices, and potential interfering compounds should be identified and addressed through appropriate clean-up procedures. For samples with high organic content or particulate matter, filtration or centrifugation may be necessary before analysis to remove potential interferents that could react with hypobromite or affect subsequent detection steps.
Proper preservation of samples between collection and analysis is essential for maintaining analyte integrity. For aqueous samples intended specifically for hypobromite-based ammonia determination, acidification to pH < 2 with sulfuric or hydrochloric acid effectively preserves ammonium concentrations by converting the equilibrium to the non-volatile ammonium ion form. However, acidification must be approached cautiously for samples destined for isotopic analysis, as this may affect subsequent chemical steps. Refrigeration at 4°C provides additional preservation, with analysis ideally conducted within 48 hours of collection for most applications. For longer-term storage, freezing at -20°C represents an option, though potential effects on sample integrity should be validated for specific matrices.
The preparation of calibration standards follows similar preservation considerations. Primary ammonium stock solutions should be prepared using high-purity ammonium salts (e.g., ammonium sulfate, ammonium chloride) dissolved in ammonia-free water. These solutions are typically stable for up to 30 days when stored refrigerated in sealed containers. Working standards should be prepared fresh daily through serial dilution of stock solutions, with concentrations spanning the expected range of samples. For the hypobromite oxidation method, the optimal ammonium concentration for isotopic analysis falls in the range of 0.25-1.0 μg·mL⁻¹ ammonium nitrogen to achieve appropriate reaction efficiency and precision [1]. The use of consistent matrix-matching between standards and samples helps minimize potential analytical bias and ensures accurate quantification.
This protocol describes a method for determining ammonium nitrogen isotope ratios in atmospheric aerosol samples using hypobromite oxidation followed by hydroxylamine hydrochloride reduction [1]. The method offers high precision (0.2‰), requires low ammonium amounts, and avoids highly toxic or explosive reagents.
Table 2: Reagents and Equipment for Hypobromite Oxidation Isotope Analysis
| Category | Specific Items | Specifications/Preparation |
|---|---|---|
| Reagents | Alkaline hypobromite solution | Freshly prepared before use |
| Hydrochloride hydroxylamine | Analytical grade | |
| Ammonium standard solutions | For calibration and quality control | |
| Ultra-pure water | 18.2 MΩ·cm resistance | |
| Equipment | Precon-GasBench system | For N₂O concentration and introduction |
| Isotope Ratio Mass Spectrometer | Configured for N₂O analysis | |
| pH meter | With appropriate electrodes | |
| Centrifuge tubes | For sample preparation | |
| Filter sampling apparatus | For aerosol collection |
Step-by-Step Procedure:
Sample Extraction and Preparation:
Hypobromite Oxidation:
pH Adjustment:
Hydroxylamine Hydrochloride Reduction:
Isotopic Analysis:
This method achieves high precision of 0.2‰ (n=10) and satisfies demands for precision and accuracy in determination of ammonium nitrogen isotope ratios in atmospheric aerosol samples [1]. The critical parameters ensuring success include the pH adjustment step, which enhances reduction efficiency, and careful control of reagent concentrations and reaction times.
This protocol describes a highly precise and accurate method for titrating ammonia and ammonium ions with electrogenerated hypobromite, achieving precision and accuracy of 0.01% and 0.02%, respectively [4].
Equipment Setup:
Procedure:
Critical Parameters:
This method provides exceptional accuracy and is suitable for standardization work and reference method applications [4].
The hypobromite oxidation method finds extensive application in environmental monitoring and research, particularly in characterizing atmospheric aerosols and understanding nitrogen cycling in aquatic systems. Atmospheric ammonium salts, including ammonium nitrate, ammonium sulfate, and ammonium hydrogen sulfate, represent main components of secondary inorganic aerosols and play important roles in haze formation processes [1]. The ability to determine not only ammonium concentrations but also nitrogen isotope ratios enables researchers to investigate sources and transformation processes of atmospheric ammonium, providing critical information for air quality management and pollution mitigation strategies. The hypobromite oxidation method coupled with isotope analysis has been successfully applied to study the sources, evolution, chemical transformation processes, and deposition of atmospheric ammonium compounds [1].
In aquatic environments, the bromine-ammonia system plays crucial roles during oxidative water treatment processes, particularly in bromide-containing waters [2]. Understanding the formation and decomposition of bromamines (NH₂Br, NHBr₂, and NBr₃) is essential for managing disinfection efficacy and controlling potentially harmful disinfection byproducts. The kinetic modeling of bromamine behavior provides insights into optimal treatment conditions for different water matrices, including freshwater and seawater applications [2]. Additionally, in natural systems like Lake Superior, anaerobic ammonium oxidation (anammox) bacteria contribute significantly to nitrogen loss from freshwater ecosystems, with relevance to continental nitrogen cycling [5]. While anammox represents a biological pathway distinct from chemical hypobromite oxidation, both processes involve the oxidation of ammonium to nitrogen gas and contribute to the broader understanding of nitrogen transformation in environmental systems.
Table 3: Environmental Applications of Hypobromite Oxidation Methods
| Application Area | Specific Analysis | Methodological Advantages |
|---|---|---|
| Atmospheric Chemistry | Source apportionment of aerosol ammonium | Isotopic fingerprinting capability |
| Chemical transformation studies | High precision for process tracing | |
| Water Treatment | Bromamine formation kinetics | Understanding disinfection chemistry |
| Oxidant demand determination | Quantifying ammonia interference | |
| Aquatic Biogeochemistry | Nitrogen cycling studies | Coupling with biological processes |
| Nutrient flux measurements | High sensitivity for low concentrations |
Beyond environmental analysis, hypobromite oxidation methods find important applications in clinical chemistry and industrial process control. In clinical settings, the determination of urea in blood serum represents a significant application, with methods based on the chemiluminescence arising from oxidation of urea with hypobromite or N-bromosuccinimide [3]. These flow analysis techniques offer advantages of automation, rapid analysis, and compatibility with complex matrices like blood serum. The development of methods using N-bromosuccinimide has addressed the challenge of protein interference that previously hindered urea determination with hypobromite in clinical samples [3]. The structural specificity for intense chemiluminescence emission—requiring RC(NH₂)₂ groups where R is oxo (O) or secondary amine (NH)—explains the observed emissions from biological samples containing arginine residues [3].
Industrial applications of hypobromite oxidation methods include monitoring ammonia in various process streams, wastewater discharges, and product quality control. The coulometric titration approach with electrogenerated hypobromite offers exceptional precision suitable for standardization and reference method applications [4]. The ability to generate reagent in situ eliminates concerns about reagent stability and standardization, while the coulometric principle provides fundamental measurement traceability to electrical standards. These advantages make the method particularly valuable for high-accuracy requirements in pharmaceutical manufacturing, chemical production, and reference material certification. The flexibility of hypobromite chemistry to interface with various detection systems—including titration, chemiluminescence, and mass spectrometry—ensures its continued relevance across diverse application sectors.
Implementing comprehensive quality control measures is essential for generating reliable data using hypobromite oxidation methods for ammonia determination. A robust quality control program should include method blanks, calibration verification standards, duplicate analyses, and matrix spikes analyzed at predetermined frequencies based on sample batch size. For isotopic analyses, appropriate reference materials with certified δ¹⁵N values should be incorporated into each analytical run to ensure measurement accuracy and precision [1]. Method blanks should undergo identical processing as samples to identify potential contamination from reagents, equipment, or the laboratory environment. The precision of the hypobromite oxidation method for ammonium nitrogen isotope analysis can reach 0.2‰ (n=10) when properly optimized and controlled [1].
Calibration represents another critical aspect of quality control. For quantitative applications, multi-point calibration curves should be established using certified reference materials or standard solutions prepared from high-purity ammonium salts. The calibration range should encompass expected sample concentrations, with verification standards analyzed at regular intervals during analytical runs to monitor potential instrument drift. For coulometric methods, verification of current efficiency for hypobromite generation is essential, with reported methods achieving precision and accuracy of 0.01% and 0.02%, respectively [4]. Documentation of all quality control results, including acceptance criteria and corrective actions for exceeded limits, provides evidence of method performance and data quality.
Several common issues may arise during hypobromite oxidation methods for ammonia determination, with specific approaches for identification and resolution:
Incomplete Oxidation or Reduction: If reaction efficiency decreases, verify reagent concentrations and freshness, particularly for hypobromite solutions which may degrade over time. For the isotopic method, ensure the pH adjustment to <0.3 before hydroxylamine hydrochloride addition, as this is critical for achieving 100% reduction efficiency [1].
Poor Precision: Excessive variability in results may indicate inconsistent reaction conditions, reagent decomposition, or instrumental issues. For isotopic analyses, ensure consistent sample introduction and stable IRMS operation. Regular analysis of replicate standards and samples helps identify precision problems.
Matrix Interferences: Complex sample matrices may contain compounds that interfere with oxidation or detection. For atmospheric samples, the hypobromite oxidation method has been successfully applied to aerosol filter extracts with minimal matrix effects [1]. For clinical samples, protein interference in urea determination may require method modification or alternative oxidants [3].
Bromamine Stability Issues: In bromine-ammonia system studies, bromamine stability depends strongly on pH and Br/N ratio. NH₂Br predominates at Br/N < 0.1, NHBr₂ at 0.1 3, with pH range 6.5-8.5 [2]. Understanding these relationships helps optimize conditions for specific analytical needs.
Systematic investigation of these potential issues, combined with method validation specific to sample matrices, ensures reliable performance of hypobromite oxidation methods across diverse applications. Regular maintenance of instrumentation and careful preparation of reagents represent fundamental practices for minimizing analytical problems.
The hypobromite oxidation method for ammonia determination involves specific chemical pathways and experimental workflows that can be visualized to enhance understanding of the process. The following diagrams illustrate the key signaling pathways and procedural steps:
Diagram 1: Chemical Pathways in Hypobromite Oxidation of Ammonia Nitrogen. This diagram illustrates the complex reaction network involving bromamine intermediates during hypobromite oxidation of ammonium, including both the direct pathway to nitrogen gas and the isotopic analysis pathway through nitrite and nitrous oxide intermediates. Critical reaction conditions are indicated with dashed lines.
Diagram 2: Experimental Workflow for Ammonium Nitrogen Isotope Analysis. This flowchart illustrates the step-by-step procedure for determining ammonium nitrogen isotope ratios using hypobromite oxidation followed by hydroxylamine hydrochloride reduction, including critical quality control decision points throughout the analytical process.
The hypobromite oxidation method represents a versatile and robust approach for ammonia nitrogen determination across diverse sample matrices and application contexts. From fundamental titration techniques to advanced isotopic analyses, this chemical principle continues to provide valuable analytical capabilities for researchers and practitioners in environmental science, clinical chemistry, and industrial process control. The method's adaptability to different detection schemes—including coulometric, chemiluminescence, and mass spectrometric detection—ensures its continued relevance in evolving analytical landscapes.
Recent advancements in hypobromite oxidation methodology, particularly the integration with hydroxylamine hydrochloride reduction for isotopic analysis [1], have expanded application possibilities while maintaining excellent precision and avoiding highly toxic reagents. Similarly, ongoing research into the kinetics of bromamine formation and decomposition [2] continues to refine our understanding of the underlying chemistry, enabling more effective method optimization and application to challenging sample matrices. As analytical requirements become increasingly sophisticated, the fundamental chemistry of hypobromite oxidation provides a strong foundation for continued method development and innovation in ammonia nitrogen determination.
Biofouling control in industrial water systems represents a critical challenge across multiple sectors including power generation, pharmaceutical manufacturing, and industrial processing. Microbiological fouling in cooling water systems is primarily caused by biofilm formation, which consists of complex bacterial communities encased in exopolysaccharide (EPS) matrices that adhere to surfaces and cause significant operational challenges. These biofilms can reduce heat transfer efficiency, increase pressure drops, promote corrosion, and harbor pathogenic bacteria such as Legionella, creating both operational and health concerns [1]. Left uncontrolled, biofilms can lead to microbiologically influenced corrosion (MIC), which can cause severe localized pitting and tunneling corrosion, even in corrosion-resistant alloys like stainless steel [1].
Sodium hypobromite (NaOBr) has emerged as a highly effective oxidizing biocide for controlling biological growth in industrial water systems. Its efficacy stems from the generation of hypobromous acid (HOBr), which serves as a potent antimicrobial agent capable of penetrating cell membranes and biofilm structures more effectively than traditional chlorine-based biocides, particularly in alkaline pH conditions commonly encountered in cooling systems [1]. The compound can be generated through multiple pathways, including direct synthesis or the reaction of sodium hypochlorite with sodium bromide, which produces hypobromite in situ [2]. This application note provides comprehensive protocols and technical guidance for researchers and scientists implementing this compound-based treatment strategies in various water treatment applications, with particular emphasis on cooling systems and biofilm control.
The primary biocidal activity of this compound derives from its hydrolysis in water to form hypobromous acid (HOBr), which acts as a highly effective antimicrobial agent through multiple mechanisms:
The potentiated oxidation mechanism involving titanium dioxide photocatalysis with bromide addition demonstrates significantly enhanced antimicrobial efficacy. Research shows that the addition of sodium bromide to photoactivated TiO₂ (P25) potentiates killing of Gram-positive bacteria, Gram-negative bacteria, and fungi by up to three logs, with potentiation increasing with bromide concentration in the range of 0-10 mM [3]. This potentiation occurs through the generation of both short and long-lived oxidized bromine species, including hypobromite, which exhibit prolonged antimicrobial activity that persists for up to 30 minutes after light activation is terminated [3].
Table 1: Comparative Efficacy of Bromine vs. Chlorine Chemistry
| Parameter | Hypobromous Acid (HOBr) | Hypochlorous Acid (HOCl) | Hypochlorite Ion (OCl⁻) |
|---|---|---|---|
| Primary Species at pH 7 | ~80% HOBr, ~20% OBr⁻ | ~70% HOCl, ~30% OCl⁻ | Not applicable |
| Primary Species at pH 8 | ~30% HOBr, ~70% OBr⁻ | ~20% HOCl, ~80% OCl⁻ | Not applicable |
| Cell Penetration Ability | Excellent | Good | Poor |
| Biofilm Penetration | Superior | Moderate | Limited |
| pH Operating Range | Effective up to pH 8.5 | Effective below pH 7.5 | Limited efficacy |
| Stability at Higher pH | More stable active species | Rapidly converts to OCl⁻ | Stable but less effective |
The superiority of bromine chemistry in alkaline conditions commonly encountered in cooling systems (pH 8.0-8.5) stems from the acid dissociation constant (pKₐ) differences between hypobromous and hypochlorous acids. HOBr has a pKₐ of approximately 8.7, compared to 7.5 for HOCl, meaning that a significantly higher proportion of the active acid form exists at alkaline pH values [1]. This property makes this compound particularly valuable in recirculating cooling systems that typically operate at elevated pH to control corrosion and scaling.
The inherent instability of hypobromite solutions presents formulation challenges that can be addressed through stabilization protocols:
The decomposition kinetics of hypobromite solutions are influenced by multiple factors including concentration, pH, temperature, and light exposure. Studies indicate that 0.08M hypobromite solutions prepared in 0.4M sodium hydroxide demonstrate adequate short-term stability when protected from light and stored at controlled temperatures [4]. The decomposition products typically include bromide, bromite, and bromate ions, along with molecular oxygen.
Patent literature describes synergistic combinations of stabilized this compound with additional bioactive compounds that enhance efficacy against established biofilms [5]. These formulations typically include:
Table 2: Stabilized this compound Formulation Examples
| Component | Concentration Range | Function | Notes |
|---|---|---|---|
| This compound | 5-15% (as Br₂) | Primary biocide | Generated in situ or pre-formed |
| Sodium Hydroxide | 10-30% | pH control/stabilization | Maintain pH > 11 for stability |
| Sodium Sulfamate | 5-20% | Stabilizing agent | Forms bromo-sulfamate complex |
| Sodium Bromide | 1-5% | Precursor/stabilizer | For in situ activation systems |
| Water | Balance | Solvent | Deionized water recommended |
Cooling systems represent one of the most significant applications for this compound biocides due to their susceptibility to biofilm formation and operational challenges at alkaline pH. Implementation requires careful consideration of system parameters and treatment objectives:
The application approach must consider that bacteria in biofilms demonstrate 10 to 1000 times greater resistance to biocides than their planktonic counterparts, necessitating higher concentrations and longer contact times for effective control [1]. Mechanical cleaning methods such as brush systems or foam balls should be incorporated to physically disrupt established biofilms before biocide application, significantly enhancing treatment efficacy.
In wastewater treatment, this compound effectively degrades recalcitrant pharmaceutical compounds such as acyclovir (ACV), an antiviral drug frequently detected in wastewater effluents at concentrations up to 2500 ng/L [6]. Implementation protocols include:
The degradation pathway for pharmaceutical compounds typically involves oxidation of side chains followed by decarboxylation and further oxidation to form simpler compounds that can be more readily biodegraded in subsequent treatment processes [6].
Antimicrobial efficacy testing of this compound formulations requires standardized protocols to generate reproducible, comparable data:
The biofilm removal efficacy can be quantified using various metrics including biofilm elimination concentration (BEC), log reduction in viable cells, and biofilm structural integrity measurements post-treatment.
Accurate quantification of hypobromite and its reaction products is essential for both research and application monitoring:
This compound solutions require careful handling and specific storage conditions to maintain efficacy and ensure safety:
The following workflow diagram illustrates the complete experimental protocol for evaluating this compound efficacy against biofilms:
Diagram 1: Experimental workflow for evaluating this compound efficacy against biofilms, incorporating both biological and analytical components to comprehensively assess treatment effects.
This compound represents a highly effective biocide for controlling biological growth in cooling systems and water treatment applications, particularly under alkaline conditions where traditional chlorine-based biocides show limited efficacy. The stabilization protocols and synergistic formulations described in these application notes enable researchers and water treatment professionals to implement robust treatment strategies that effectively target problematic biofilms while maintaining system integrity. The experimental methods outlined provide standardized approaches for evaluating efficacy and characterizing degradation pathways, supporting the development of optimized treatment protocols for specific applications. As regulatory pressures increase and water reuse becomes more critical, this compound-based treatment strategies offer a technically advanced solution to challenging biofouling problems across multiple industries.
1. Introduction The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, particularly critical in the development of pharmaceutical intermediates. Traditional solution-based methods often face challenges with solvent waste, the use of heavy metals, and difficulties in scaling up. Mechanochemistry, which utilizes mechanical force to drive reactions, offers a sustainable alternative by significantly reducing or eliminating solvents [1] [2]. This protocol describes a highly effective, metal-free mechanochemical procedure for the oxidation of primary and secondary alcohols to aldehydes/ketones using sodium hypochlorite pentahydrate and a catalytic nitroxyl radical, a method noted for its safety, efficiency, and cost-effectiveness [1] [3].
2. Chemical Background The system employs a nitroxyl radical, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) or the more sterically hindered AZADO (2-azaadamantane N-oxyl), as a catalyst. The oxidant is sodium hypochlorite pentahydrate (NaOCl·5H₂O), a stable, easy-to-handle solid. A key feature of this methodology is the in situ generation of a more potent oxidant. When a catalytic amount of bromide salt (KBr) is present, it reacts with hypochlorite to form hypobromite (BrO⁻), which is a stronger oxidizing agent and accelerates the reaction [1] [3]. The general transformation is illustrated below:
Diagram 1: General scheme for the mechanochemical oxidation of alcohols.
3. Materials
4. Experimental Protocol
4.1. Standard Oxidation Procedure to Aldehydes/Ketones [1] [3]
4.2. Workflow Diagram The entire experimental procedure, from preparation to analysis, is summarized in the following workflow:
Diagram 2: Detailed experimental workflow for the mechanochemical oxidation.
5. Results & Data Summary This protocol has been successfully applied to a range of primary and secondary alcohols. The following table summarizes the performance for selected substrates under the standard conditions [1] [3].
Table 1: Oxidation of various alcohols under standard mechanochemical conditions.
| Alcohol Substrate | Product | Conversion / Yield | Key Observations |
|---|---|---|---|
| 3-Phenyl-1-propanol (Primary) | 3-Phenylpropanal | >99% | Optimized conditions; no by-products detected. |
| Benzyl Alcohol (Primary) | Benzoic Acid | ~100% [4] | Oxidizes further to carboxylic acid with stoichiometric oxidant. |
| 1-Octanol (Primary) | Octanal / Octanoic Acid | High | Product can be tuned aldehyde/acid based on conditions [4]. |
| Cyclohexanol (Secondary) | Cyclohexanone | >99% | Clean conversion to ketone. |
| 4-Bromobenzyl Alcohol | 4-Bromobenzoic Acid | High [4] | Compatible with aryl halides. |
6. Scope & Limitations
7. Critical Factors for Success
The mechanochemical oxidation protocol using NaOCl·5H₂O/TEMPO is a robust, green, and scalable methodology that aligns with the principles of modern sustainable chemistry. It eliminates the need for solvent waste and heavy metals, making it particularly attractive for pharmaceutical applications where residue limits are strict [1] [4].
While sodium hypobromite is a known and potent oxidant, its specific application in mechanochemical alcohol oxidation is not yet a standard documented protocol. Future research could focus on developing solid forms of this compound (e.g., the pentahydrate, NaOBr·5H₂O) analogous to the hypochlorite salt, and testing its efficacy directly in ball milling setups. The high reactivity of hypobromite suggests it could potentially offer faster reaction times or milder conditions, representing an exciting avenue for further methodology development.
Sodium hypobromite (NaOBr) is formed through the disproportionation of bromine in a basic aqueous solution [1] [2]. The core reaction is:
Br₂ + 2 NaOH → NaOBr + NaBr + H₂O
This is analogous to the production of sodium hypochlorite (bleach) [1]. A key advantage of generating hypobromite in situ is combining the stability of hypochlorite with the more effective oxidizing properties of hypobromite. This is achieved by adding bromide to a hypochlorite solution [3]:
OCl⁻ + Br⁻ → OBr⁻ + Cl⁻
The instability of this compound is a critical factor. It slowly disproportionates into bromide and bromate, a reaction that is rapid at 20°C [1] [2]:
3 NaOBr → 2 NaBr + NaBrO₃
This is a standard method for preparing a this compound solution directly from bromine and sodium hydroxide [2] [4].
Step-by-Step Procedure:
For applications requiring a more stable oxidizing agent, you can form a stabilized hypobromite solution by first generating a brominating agent like bromine chloride (BrCl) and then reacting it with a sulfamate-stabilized alkali solution [5] [6].
Step-by-Step Procedure:
| Parameter | Basic NaOBr Protocol [4] | Stabilized Protocol [5] [6] |
|---|---|---|
| Reaction Temperature | -8°C to -3°C | Maintained below 20°C with cooling |
| Key Stabilizer | Not used | Sodium sulfamate |
| Primary Hazard | Handling liquid bromine; thermal control | Handling chlorine gas and bromine compounds |
| Stability Outcome | Unstable, decomposes to Br⁻ and BrO₃⁻ | Concentrated and stabilized solution |
Safety Notes:
For a clear overview, here is the logical workflow for generating and using in situ this compound:
Why is in situ preparation necessary? this compound is thermally unstable and rapidly disproportionates into bromide and bromate, even at room temperature. Isolated solid NaOBr·5H₂O decomposes completely within two days at 0°C [1] [4].
What happens if the temperature is not controlled? If the temperature rises above the recommended range during the preparation from Br₂ and NaOH, the primary impurity formed will be sodium bromate (NaBrO₃) instead of the desired hypobromite [4].
Hypobromite (OBr⁻) represents a powerful oxidizing reagent in analytical chemistry with particular significance in pharmaceutical analysis and industrial quality control. The strong oxidizing potential of hypobromite facilitates its application in determining various organic and inorganic compounds through rapid and stoichiometric reactions. Unlike hypochlorite, hypobromite exhibits enhanced reaction kinetics in oxidation processes, making it particularly valuable for analytical applications requiring high precision and accuracy. Additionally, when electrogenerated in situ, hypobromite provides exceptional reagent stability and analytical reproducibility, addressing the limitations associated with prepared hypobromite solutions that degrade over time, especially at lower alkaline concentrations [1].
The versatility of hypobromite as a titrant spans both aqueous and non-aqueous systems, with applications ranging from direct titration of reducing agents to indirect determination of nitrogenous compounds. This application note comprehensively details the theoretical principles, methodological considerations, and practical protocols for implementing hypobromite titration methods in pharmaceutical and industrial settings. Special emphasis is placed on coulometric titration techniques with electrogenerated hypobromite, which offer exceptional accuracy for quantifying compounds such as urea—a critical parameter in pharmaceutical manufacturing and fertilizer analysis [2] [3].
Hypobromite functions as a potent oxidizing agent across a wide range of analytical applications. Its chemical behavior is fundamentally governed by the solution pH, which determines the equilibrium distribution between hypobromous acid (HOBr) and hypobromite ion (OBr⁻). The optimal stability and reactivity for analytical applications occur in mildly alkaline conditions (pH 8.0-9.0), where hypobromite exists predominantly in its anionic form while maintaining sufficient oxidative capability [1]. This pH range represents a critical compromise between stability and reactivity, as highly alkaline conditions favor stability but reduce oxidative potential, while neutral or acidic conditions promote rapid decomposition.
The electrogeneration approach represents a significant advancement in hypobromite utilization for analytical chemistry. This technique involves the anodic oxidation of bromide ions in aqueous alkaline solution:
[2\text{Br}^- \rightarrow \text{Br}_2 + 2e^-]
Followed by rapid hydrolysis and disproportionation:
[\text{Br}_2 + 2\text{OH}^- \rightarrow \text{Br}^- + \text{OBr}^- + \text{H}_2\text{O}]
This method provides a constant supply of fresh titrant directly within the analytical solution, eliminating the stability concerns associated with pre-prepared hypobromite solutions [2]. The in situ generation enables precise control over titrant concentration through careful regulation of the applied current, making it particularly suitable for coulometric titrations requiring exceptional accuracy, such as in pharmaceutical reference material characterization [2] [4].
The determination of urea via hypobromite titration represents one of the most precise methods for quantifying this pharmaceutically and industrially significant compound. This indirect approach involves a two-stage process beginning with the acid hydrolysis of urea to ammonium ions, followed by oxidative titration with electrogenerated hypobromite [2] [4].
Sample Pretreatment Protocol:
Titration Procedure:
The optimized conditions yield exceptional accuracy, with reported assay values of 99.870 ± 0.026% (expanded uncertainty, k = 2) agreeing precisely with NIST SRM 912a urea certified value of 99.9 ± 0.1% [2]. This method's precision makes it particularly valuable for pharmaceutical quality control and reference material certification.
The development of interdigitated array (IDA) microelectrodes has enabled innovative approaches to hypobromite titration through diffusion layer titrations. This technique exploits the confined reaction zone near electrode surfaces to achieve high sensitivity with minimal sample volumes [5].
Experimental Configuration:
Analytical Procedure:
This method achieves high collection efficiency through the precise spatial arrangement of the electrode elements, enabling accurate determination of ammonium ions without interference from common matrix components [5]. The technique is particularly suitable for automated analysis systems and process monitoring applications.
Although advanced instrumental detection methods predominate in modern analytical chemistry, simple visual endpoint determination remains valuable in resource-limited settings. The determination of hydrazine using hypobromite with Bordeaux B indicator represents a robust method combining accuracy with practical simplicity [6].
Analytical Protocol:
Method Validation:
This method also adapts to determining bromate content through reaction with excess hydrazine and back-titration with standard hypobromite solution, showcasing the versatility of hypobromite in pharmaceutical analysis [6].
Table 1: Performance Comparison of Hypobromite Titration Methods
| Analytical Method | Analyte | Linear Range | Accuracy | Precision | Analysis Time |
|---|---|---|---|---|---|
| Coulometric Titration [2] | Urea | Several tens of milligrams | 99.87 ± 0.026% | RSD < 0.1% | ~3 hours (including decomposition) |
| IDA Microelectrode [5] | Ammonium | Micromolar range | Not specified | High collection efficiency | Minutes |
| Visual Titration [6] | Hydrazine | Not specified | High accuracy | Not specified | Rapid |
| Thermometric Titration [3] | Ammoniacal Nitrogen | Various concentrations | Suitable for process control | Not specified | ~2 minutes |
Table 2: Optimal Experimental Conditions for Hypobromite Generation
| Parameter | Coulometric Method [2] | IDA Microelectrode [5] | Thermometric Method [3] |
|---|---|---|---|
| Supporting Electrolyte | Sodium bromide-sodium tetraborate | Sodium bromide | Alkaline solution with bromide |
| pH Condition | 8.6 | Not specified (alkaline) | Slightly alkaline |
| Temperature | Ambient | Ambient | Ambient |
| Generation Current | Galvanostatic | Galvanostatic | Not specified |
| Endpoint Detection | Amperometric | Amperometric | Thermometric |
The application of hypobromite titration spans multiple analytical techniques with varying levels of sophistication and automation. The following diagram illustrates the methodological relationships and experimental workflows:
Figure 1: Methodological relationships in hypobromite titration analysis
The experimental workflow for hypobromite-based analytical methods follows a logical progression from sample preparation through final quantification, with specific variations depending on the target analyte and detection methodology:
Figure 2: Experimental workflow for hypobromite titration methods
Successful implementation of hypobromite titration methods requires careful attention to potential analytical challenges and method optimization:
Hypobromite Stability: Maintain alkaline conditions (pH > 8) throughout the analysis to prevent hypobromite decomposition. For prepared solutions, 0.45-0.5N alkali concentrations provide maximum stability [1]. In situ electrogeneration circumvents this limitation effectively.
Interference Management: Chromate/dichromate ions may interfere in the determination of nitrogenous compounds [1]. For ammonium determination in complex matrices, consider preliminary separation or standard addition methods.
Endpoint Determination: Amperometric detection provides superior precision for endpoint determination in coulometric methods [2]. For thermometric detection, ensure consistent titrant addition rates and adequate thermal equilibration [3].
Electrode Maintenance: For electrogeneration methods, maintain clean electrode surfaces to ensure consistent hypobromite generation efficiency. Regular validation with certified reference materials is recommended.
Hypobromite titration methods represent versatile analytical techniques with particular significance in pharmaceutical analysis and industrial quality control. The coulometric approach with electrogenerated hypobromite provides exceptional accuracy for urea determination, making it suitable for reference material certification [2] [4]. The development of microelectrode arrays extends these capabilities to microscopic sample volumes with maintained precision [5], while simple visual methods offer practical solutions for routine analysis [6].
The continuing evolution of hypobromite titration methodology underscores its enduring relevance in analytical chemistry, particularly through integration with advanced detection systems such as thermometric endpoint monitoring [3]. These developments ensure that hypobromite-based methods remain competitive with modern instrumental techniques while providing the stoichiometric certainty and operational simplicity characteristic of classical titration methodology.
| Parameter | Typical Range | Optimal Condition | Purpose/Effect |
|---|---|---|---|
| Stabilizer (Sulfamate) Molar Ratio | 1:1 to 1.5:1 (vs. active halogen) [1] | ~1:1 [1] | Forms stable bromine-sulfamate complexes (e.g., BrNHSO₃⁻), controls oxidant reactivity [1]. |
| Bromine Source | Sodium bromide (45% solution) [2] | N/A | Provides bromide ions for hypobromite generation [2]. |
| Oxidizer | Sodium hypochlorite (4.0% - 14.2% as Cl₂) [2] | N/A | Oxidizes bromide to hypobromite [2]. |
| Final Solution pH | >13 [2] | 13.5 [2] | Ensures final product stability; high pH prevents rapid degradation [2]. |
| Reaction Temperature | 40–70 °F (approx. 4–21 °C) [2] | <70 °F (21 °C) [2] | Low temperature minimizes side reactions (e.g., bromate formation) and stabilizes the reaction [2]. |
| Available Halogen Concentration | Up to ~6.9% as Br₂ [2] | N/A | Final product strength as a biocide [2]. |
| Biocide Application Rate | 0.5–500 ppm (as available Br₂) [2] | System-dependent | Effective biofouling control in industrial water systems [2]. |
This protocol is adapted from patented methods to produce a stable, high-strength solution [2].
This protocol outlines a method for testing the efficacy of the prepared biocide against marine biofilms [3].
The stabilization of this compound by sulfamate is a carefully controlled chemical process. The following diagram illustrates the preparation workflow and the core chemical mechanism that ensures solution stability.
Successful preparation and application depend on several key factors:
Common issues and verification methods during production:
Sodium hypobromite (NaOBr) is an inorganic compound that functions as a potent oxidizing biocide in industrial water treatment systems. As the sodium salt of hypobromous acid (HOBr), it represents the bromine analogue of the more commonly employed sodium hypochlorite [1]. Its application is particularly valuable in scenarios where conventional chlorination faces limitations, especially in alkaline pH conditions commonly encountered in cooling towers and reverse osmosis (RO) systems [2] [3]. These notes provide a comprehensive technical overview of its mechanisms, applications, and protocols for efficacy assessment, tailored for researchers and water treatment professionals.
2.1 Chemical Formation and Properties this compound is typically generated in situ through the reaction of bromine with a sodium hydroxide base [1]: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O
In aqueous solution, NaOBr establishes an equilibrium with its active species, hypobromous acid (HOBr). HOBr is a more effective biocide than the hypobromite ion (OBr⁻), and its predominance is highly dependent on the system's pH [3]. A key operational advantage of bromine-based chemistry is its shifted dissociation curve relative to chlorine; HOBr remains the dominant species at a higher pH range (up to approximately 8.8), whereas hypochlorous acid (HOCl) dissociates significantly above pH 7.5 [3]. This property makes stabilized hypobromite particularly effective in slightly alkaline environments where chlorine efficacy diminishes.
2.2 Antibacterial Mechanism The primary biocidal action of this compound is attributed to HOBr. Being an uncharged molecule, HOBr can readily permeate the microbial cell wall and membrane [3]. Once inside the cell, it acts as a powerful oxidizer, reacting with and disrupting essential cellular components. Key targets include:
This multi-target oxidative damage inhibits critical life functions such as ion transport and respiration, ultimately leading to cell death [4]. Furthermore, its efficacy extends to controlling biofilm formation, a critical factor in mitigating microbiologically influenced corrosion (MIC) and maintaining heat exchange efficiency [3].
The following diagram illustrates the primary antibacterial mechanism of this compound.
3.1 Control of Membrane Fouling and Disinfection By-products Stabilized hypobromite demonstrates significant promise as a pre-disinfection treatment for reverse osmosis (RO) systems in water reuse applications. Research indicates it offers a dual advantage: effective biofouling control and reduced formation of concerning disinfection by-products (DBPs).
Table 1: Performance Summary of Stabilized Hypobromite in RO Water Reuse (Pilot-Scale)
| Performance Metric | Stabilized Hypobromite | Chloramine (Comparison) | Experimental Context |
|---|---|---|---|
| NDMA Formation | Negliable | Considerably higher | Two types of actual treated wastewaters [2] |
| NDMA Formation Potential | 2-5 orders of magnitude lower | Baseline | Synthetic wastewater [2] |
| Disinfection Efficacy | Greater | Lower | Evaluated with intact bacterial counts [2] |
| Bromoform Formation | Higher at 10 mg/L dose | Lower | Evaluation of 13 halogenated DBPs [2] |
3.2 Cooling Tower Systems Cooling towers, which operate at slightly alkaline pH levels (often above 8.0), are a primary application for bromine-based biocides due to the pH stability of HOBr [3]. The recommended treatment approach involves continuous or intermittent dosing to maintain a residual.
Table 2: Dosing Guidelines for Bromine-Based Biocides in Cooling Towers
| Parameter | Recommended Range / Value | Additional Notes |
|---|---|---|
| Target Residual (as Br₂) | 1 - 2 ppm | Effective for general microbial control [5] |
| System pH | Effective up to ~8.8 | Bromine maintains efficacy at higher pH than chlorine [3] |
| Bio-dispersant (Shock Dose) | 5 - 10 ppm | Used to remove existing biofilm; monitor for foaming [5] |
| Non-Oxidizing Biocide | 100 - 200 ppm | Dosed during system off-periods; requires 2-12 hours contact time [5] |
4.1 Protocol: Efficacy Testing for Planktonic Bacteria Inactivation
4.1.1 Objective To determine the minimum effective concentration and contact time of this compound required to achieve a target log reduction of specific planktonic bacteria (e.g., Escherichia coli) in a simulated cooling water matrix.
4.1.2 Materials & Reagents
4.1.3 Experimental Workflow The following diagram outlines the key steps for conducting efficacy testing against planktonic bacteria.
4.1.4 Detailed Procedure
4.2 Protocol: Pilot-Scale Evaluation for Biofouling Control in RO Systems
4.2.1 Objective To assess the long-term performance and impact of stabilized hypobromite as a pre-treatment disinfectant on RO membrane fouling and DBP formation.
4.2.2 System Setup
4.2.3 Operational Parameters
4.2.4 Sampling and Analysis
This compound presents a technically viable alternative to chlorination for industrial water treatment, particularly in systems operating at neutral to alkaline pH. Its key advantages include:
Successful implementation requires careful optimization of dose, contact time, and system pH to maximize biocidal performance while minimizing the formation of halogenated by-products like bromoform. The integration of stabilized hypobromite with bio-dispersants in a comprehensive treatment program represents a best-practice approach for controlling biofilm and ensuring system integrity.
What is the primary decomposition reaction of sodium hypobromite? this compound in solution slowly disproportionates into sodium bromide and sodium bromate [1]. The core reaction is: 3 NaOBr → 2 NaBr + NaBrO₃ [1]
What factors accelerate its decomposition? The decomposition rate is significantly influenced by hypobromite concentration, pH, temperature, and exposure to light [2].
Why is bromate formation a concern? Bromate (BrO₃⁻) is classified as a probable human carcinogen [3]. Regulatory agencies set strict limits on its levels (e.g., the U.S. EPA sets a maximum of 10 ppb in drinking water) due to cancer risks observed in animal studies [3].
| Factor | Issue | Solution |
|---|---|---|
| Concentration & pH | High concentration, low pH increases decomposition rate. | Use lower concentration solutions; maintain high alkalinity (pH > 12) to stabilize the hypobromite ion [2]. |
| Temperature | Higher temperatures dramatically increase decomposition rate. | Store solutions in a refrigerator or cold room. Prepare and use solutions at lower temperatures [2]. |
| Light Exposure | Light, particularly UV, acts as a catalyst for decomposition. | Use amber or opaque containers for storage. Shield stock solutions from direct light in the lab [2]. |
| Organic Contaminants | Introduction of organic matter consumes hypobromite. | Ensure all glassware is clean. Avoid introducing organic solvents or other contaminants into stock solutions. |
| Storage & Stabilization | Basic solutions slowly react with atmospheric CO₂, lowering pH. | Use air-tight containers. Consider stabilized formulations which may include additives to sequester metal impurities [4]. |
This protocol focuses on in-situ preparation to maximize freshness and stability for experimental use [1].
Materials:
Workflow:
Procedure:
Sodium hypobromite (NaOBr) is the sodium salt of hypobromous acid. It is typically prepared as an aqueous solution and is an important oxidizing agent in chemical synthesis, such as the Hofmann rearrangement [1].
The core preparation method involves reacting bromine with a sodium hydroxide solution [1]: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O
However, this compound is inherently unstable and undergoes a disproportionation reaction, decomposing into sodium bromide and sodium bromate [1]: 3 NaOBr → 2 NaBr + NaBrO₃
The following table summarizes key chemical and physical properties for your reference:
| Property | Value / Description |
|---|---|
| Chemical Formula | BrNaO [2] |
| CAS Number | 13824-96-9 [2] |
| Molar Mass | 118.893 g·mol⁻¹ [2] [1] |
| Physical Form | Orange solid (often as a pentahydrate, NaOBr·5H₂O) or yellow-orange aqueous solution [1] |
| Storage Temperature | 0-6°C [2] |
Here are detailed methodologies for preparing this compound solutions, including a standard lab preparation and an advanced stabilization technique.
This is the standard method for producing this compound in situ [1].
For applications requiring a concentrated and stable solution, you can form a stabilized complex using sodium sulfamate, as detailed in patent literature [3] [4].
This stabilization method allows for the preparation of more concentrated solutions (e.g., 10-25% alkali hydroxide and 5-30% bromine by weight) without rapid decomposition [3] [4].
This section addresses common issues encountered during this compound preparation and use.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield / Rapid Decomposition | Reaction temperature too high; Poor temperature control. | Ensure cooling bath is effective; Use a temperature probe; Add bromine slowly to manage heat. |
| Solution is not stabilized for long-term storage. | For storage, prepare a stabilized complex with sodium sulfamate [3] [4]. | |
| Precipitation of Solids | Formation of sodium bromide (NaBr) byproduct or decomposition products. | This may occur naturally over time. Filter if necessary. Note that concentrated solutions may precipitate at low temperatures. |
| Solution Color Too Pale | Insufficient bromine; Incorrect reactant ratios. | Verify the stoichiometry (2 NaOH : 1 Br₂). Ensure complete addition of bromine. |
| Unexpected Side Products in Synthesis | Decomposition via disproportionation (3 NaOBr → 2 NaBr + NaBrO₃). | Use freshly prepared solution; Minimize storage time; Avoid elevated temperatures during both preparation and use [1]. |
The flowchart below outlines the decision-making process for optimizing yield through temperature control.
Hypobromite ions (BrO⁻) are inherently unstable and tend to disproportionate. This means they decompose into bromide (Br⁻) and bromate (BrO₃⁻) [1]. The following diagram illustrates the core instability issue and a primary stabilization method.
The rate of this decomposition is influenced by several factors, which are summarized in the table below [2].
| Factor | Effect on Stability |
|---|---|
| Hypobromite Concentration | Higher concentrations generally lead to faster decomposition. |
| Hydroxide (OH⁻) Concentration | Higher alkalinity (high pH) improves stability. |
| Temperature | Higher temperatures significantly increase the decomposition rate. Storage at low temperatures (e.g., 0°C) is recommended. |
| Light Exposure | Exposure to light, particularly UV light, accelerates breakdown. |
| Presence of Impurities | Foreign substances can catalyze decomposition reactions. |
Here are detailed methodologies and troubleshooting guides based on the identified stability factors.
A patent describes a method for preparing concentrated solutions of stabilized alkali metal hypobromite, which is highly relevant for experimental storage [3].
Question: My hypobromite solution loses activity quickly. What are the most critical factors to check?
Question: Can I store a hypobromite solution the same way I store a sodium hypochlorite (bleach) solution?
Question: I am using hypobromite for water disinfection studies. How does stabilization affect disinfection byproducts (DBPs)?
For the most stable experimental hypobromite solutions, adhere to the following practices derived from the search results:
| Recommendation | Implementation in the Lab |
|---|---|
| Use Chemical Stabilizers | Employ sodium sulfamate during preparation to form a more stable complex [3]. |
| Maintain High pH | Ensure the solution is highly basic (alkaline) by using an excess of sodium or potassium hydroxide [2] [1]. |
| Store at Low Temperature | Keep solutions at 0°C to 4°C (e.g., on ice or in a refrigerator) to drastically slow decomposition [2] [1]. |
| Protect from Light | Use amber glassware or opaque plastic containers to prevent UV-induced breakdown [2] [4]. |
| Avoid High Concentration | Prepare solutions at moderate concentrations required for your experiments, as concentrated solutions decompose faster [2]. |
| Use Fresh Solutions | For critical experiments, prepare hypobromite solutions fresh rather than relying on long-term storage [2]. |
| Question | Answer & Key Technical Details | Primary Source |
|---|---|---|
| What causes bromate formation during hypobromite synthesis? | The primary cause is the disproportionation of hypobromite (BrO⁻). In aqueous solutions, especially at higher temperatures, hypobromite spontaneously reacts to form bromide (Br⁻) and bromate (BrO₃⁻) [1] [2]. | [1] [2] |
| What is the key reaction for bromate formation? | The chemical reaction is: 3 BrO⁻ → 2 Br⁻ + BrO₃⁻ [1] [2]. This reaction is slow at 0°C but rapid at 20°C [2]. | [1] [2] |
| Can bromate form through other pathways? | Yes. Bromate can form from the reaction of hypobromite and bromate ions in an alkaline sodium hypobromite solution over time [3]. | [3] |
| Why is controlling bromate important? | Bromate (BrO₃⁻) is classified as a suspected human carcinogen, making its control critical for safety and regulatory compliance, especially in any process that might lead to environmental discharge or product contamination [1]. | [1] |
| Problem | Underlying Cause | Solution & Recommended Protocol |
|---|---|---|
| High bromate levels in final product. | Reaction temperature is too high, accelerating hypobromite disproportionation [2]. | Strictly control temperature. Conduct the synthesis and store the product at 0°C or below. Isolation of this compound as a solid may improve stability [2]. |
| Bromate formation during extended reactions. | Hypobromite solutions degrade over time, even at lower temperatures [3]. | Minimize storage time. Use freshly prepared hypobromite solutions immediately. For long-term experiments, consider continuous, small-scale generation rather than batch preparation. |
| Unwanted bromate in electrochemical processes. | Electrolysis of brine containing bromide ions can generate bromate without proper control [1] [4]. | Optimize electrochemical parameters. Research indicates that adjusting the anode material and other electrochemical conditions can significantly reduce bromate formation during hypobromite production [4]. |
This methodology minimizes bromate formation based on the established temperature dependence of the disproportionation reaction [2].
To prepare a hypobromite solution with minimal bromate contamination.
Hypobromite (BrO⁻) is formed by reacting bromine with a cold, aqueous alkali. The subsequent disproportionation reaction (3 BrO⁻ → 2 Br⁻ + BrO₃⁻) is kinetically slow at near-freezing temperatures, allowing for the production and use of hypobromite before significant bromate forms [2].
The relationship between bromine species in solution can be visualized through the following pathway. The desired product, hypobromite, is an intermediate that can degrade into the undesirable byproduct, bromate.
If your work involves electrochemical production of hypobromite, recent research points to specific strategies. One study focused on "Reduction of bromate formation in electrochemical production of hypobromite for water disinfection" by optimizing anode materials and electrolysis conditions [4]. You may need to consult specialized electrochemical literature for precise parameters related to your setup.
The table below summarizes the major byproducts and their common separation methods:
| Byproduct | Chemical Formula/Type | Formation Origin | Recommended Separation Methods |
|---|---|---|---|
| Bromide | Br⁻ | Disproportionation, reduction of NaOBr | Ion chromatography, precipitation as AgBr [1] [4] |
| Bromate | BrO₃⁻ | Disproportionation of NaOBr | Ion chromatography (requires pre-filtration to remove chloride interference) [1] [4] |
| N-Bromoamide | R-CONBrR' | Reaction intermediate (e.g., Hofmann Rearrangement) | Often not isolated; proceeds to isocyanate. Can be monitored by TLC or NMR [5] |
| Isocyanate | R-N=C=O | Rearrangement of N-bromoamide | Trapped with nucleophiles (e.g., alcohols) to form stable carbamates [5] |
| Brominated THMs & HAAs | e.g., CHBr₃, (CHBr₂COOH) | Reaction with organic matter | Liquid-liquid extraction, solid-phase extraction, GC-MS for analysis [3] [4] |
This is a general protocol for converting a primary amide to a primary amine using in-situ generated this compound, with steps for monitoring and handling byproducts [5].
1. Reagent Setup:
2. In-Situ Hypobromite Generation & Reaction:
3. Reaction Monitoring & Work-up:
4. Separation & Analysis:
The following diagram outlines the key decision points and pathways for managing byproducts in a typical this compound reaction.
This compound (NaOBr) is typically an orange solid or an aqueous solution prepared by reacting bromine with sodium hydroxide [1] [2]. Its most critical characteristic is its instability.
It spontaneously decomposes (disproportionates) in solution to form sodium bromide and sodium bromate [1] [2]. This reaction occurs rapidly at room temperature, meaning that stored solutions are inherently unstable [2]. The primary hazard stems from its relationship with bromine. In acidic conditions or upon decomposition, it can release bromine vapor [3].
Bromine vapor is highly toxic and a potent irritant. The table below summarizes the health effects of exposure [4].
| Exposure Type | Route | Health Effects |
|---|---|---|
| Acute Exposure | Inhalation | Severe respiratory tract irritation, coughing, shortness of breath, chest pain, bronchospasm, pulmonary edema (potentially life-threatening) [4]. |
| Skin/Eye Contact | Severe burns, redness, blistering; permanent eye damage (cornea) is possible [4]. | |
| Ingestion | Nausea, vomiting, abdominal pain, gastrointestinal tract damage [4]. | |
| Chronic Exposure | Inhalation | Chronic respiratory conditions (e.g., bronchitis, asthma-like symptoms), neurological effects (headache, dizziness) [4]. |
Managing the risks of this compound requires a focus on prevention, control, and emergency preparedness.
The following workflow outlines the key steps for preparing and using this compound safely in an experimental context, while also highlighting its decomposition pathway.
Key Experimental Consideration: For laboratory use, this compound is most safely prepared in situ and used immediately, rather than being stored [1] [2]. The preparation reaction with cold, dilute sodium hydroxide is: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O [1] [5]
Q1: Why does my this compound solution release orange-brown, pungent vapors? This indicates the release of bromine (Br₂) gas. The most common cause is the solution becoming acidic. This compound is unstable and decomposes, especially in acidic conditions, producing bromine vapor [3]. Check the pH of your solution and the stability of NaOBr, which decomposes even at neutral pH over time [1] [2].
Q2: How can I prevent bromine vapor from building up in my lab's fume hood? First, ensure the fume hood is operational and has adequate face velocity. Always work within a functioning fume hood when handling bromine or NaOBr solutions [4]. For additional protection, consider using a bromine gas detector for continuous ambient air monitoring [4]. Keep containers sealed when not in active use and store solutions in a cooled, ventilated area if absolutely necessary.
Q3: Can I concentrate and store a solution of this compound for later use? It is generally not recommended. This compound solutions are not stable for long-term storage due to rapid disproportionation into bromide and bromate [1] [2]. The standard laboratory practice is to prepare it in situ and use it immediately. Industrial patents describe stabilization with agents like sulfamates or amides, but these may interfere with your research applications [6] [7].
This FAQ addresses common challenges researchers face when working with hypobromite-mediated oxidations.
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Low Oxidation Yield | Incorrect pH level; insufficient active oxidant (HOBr) [1]. | Optimize pH to neutral/basic conditions; ensure adequate bromide (Br⁻) catalyst (e.g., 3 mol %) to generate HOBr in situ [1]. |
| Formation of Over-oxidation or Elimination Byproducts | Overly long reaction times; excessive oxidant strength [1]. | Shorten reaction time; carefully control stoichiometry of sodium hypochlorite (NaOCl) to minimize side reactions [1]. |
| Poor Reaction Efficiency in Aqueous Systems | Slow reaction kinetics of unactivated oxidants [2]. | Utilize bromide (Br⁻) to accelerate oxidation; Br⁻ catalytically converts oxidants to reactive bromine species (HOBr/OBr⁻) [2]. |
| High Bromate (BrO₃⁻) Formation | Electrochemical production of hypobromite; high oxidative potential [3]. | Optimize electrochemical cell parameters (e.g., potential, electrode material) specifically to suppress bromate formation [3]. |
The TEMPO-NaBr-NaClO system is highly effective for selective oxidation of alcohols, achieving high degrees of conversion under mild conditions [1] [4]. The following is a scalable, mechanochemical protocol adapted from the search results.
Objective: To selectively oxidize primary alcohols to aldehydes using a bromide-enhanced hypobromite system.
Reaction Mechanism: The diagram below outlines the catalytic cycle and key pathways for the TEMPO-NaBr-NaClO oxidation system.
Workflow Title: TEMPO-NaBr-NaClO oxidation mechanism and catalytic cycle.
Materials:
Procedure:
Key Parameters for Success:
A common method for preparing sodium hypobromite involves reacting bromine with a sodium hydroxide solution [1]. The general reaction is: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O
For improved stability, research indicates that formation in situ (on-site, as needed) is advantageous [2]. Furthermore, patents describe the use of stabilized this compound in synergistic combinations with other compounds to enhance its efficacy and persistence as a biocide [3]. An alternative approach for a related compound involves a one-step synthesis to produce a more stable aqueous solution of sodium bromite, which includes low-temperature reaction, controlled addition of reagents, and a final filtration step to obtain a pure product that degrades more slowly [4].
The workflow below summarizes the preparation and key stabilization strategies.
Q: Why does my this compound solution degrade quickly, and how can I prevent it? A: Rapid degradation is often due to suboptimal alkalinity. Ensure the solution is maintained in a 0.45N to 0.5N sodium hydroxide environment. Preparing the reagent in situ right before use, rather than storing it for long periods, can also mitigate decomposition [2].
Q: How does hypobromite's performance compare to hypochlorite? A: Hypobromite acts more rapidly in oxidation reactions than hypochlorite. Furthermore, hypobromite demonstrates an advantage in stability when prepared in situ [2].
Q: What is a key chemical property that affects hypobromite's activity? A: The equilibrium between hypobromous acid (HOBr) and the hypobromite ion (OBr⁻) is pH-dependent. Unlike chlorine/hypochlorite, a greater proportion of the more active hypobromous acid form exists at any given pH, which can enhance its efficacy as a sanitizer [5].
Q: Are there any known stabilization strategies beyond pH control? A: Yes. Patent literature describes the use of stabilized this compound in synergistic combinations with other compounds to control biological growth. Using optimized synthesis methods that improve the conversion rate of precursors can also result in a final product with a lower degradation rate [3] [4].
| Problem | Potential Cause | Solution |
|---|---|---|
| Rapid Decomposition | Low alkalinity (pH/NaOH concentration too low). | Confirm the NaOH concentration is within the 0.45N-0.5N range [2]. |
| Unexpectedly Low Activity | Reagent degraded due to age or improper storage. | Prepare fresh solution in situ for critical applications [2]. |
| Handling Difficulties | Instability at room temperature. | Perform synthesis and storage at low temperatures (10-20°C) [4]. |
A primary cause of low yield is the natural tendency of hypobromite to decompose [1] [2] [3]. Sodium hypobromite slowly disproportionates into bromide and bromate, especially in concentrated solutions or at elevated temperatures [3]: 3 NaOBr → 2 NaBr + NaBrO₃ This side reaction consumes your active oxidizing agent. Furthermore, even in solution, hypobromite can decompose, releasing bromine vapor if the container is not properly sealed [1].
Here are specific areas to investigate and adjust in your experimental protocol.
| Troubleshooting Area | Key Considerations & Recommendations |
|---|
| Temperature Control | • Synthesis: Maintain temperature below -3°C to -8°C during hypobromite preparation; insufficient cooling promotes bromate formation, while excessive cooling can solidify the reaction mixture [2]. • Reaction: Conduct subsequent reactions at low temperatures (e.g., 0°C) to slow decomposition [1]. | | Reaction Time & Usage | Use in-situ preparation for hypobromite; prepare it immediately before use in the next reaction step to minimize time available for decomposition [2] [3]. | | pH & Concentration | • Use controlled, excess sodium hydroxide during preparation to stabilize the solution [2]. • Avoid highly concentrated solutions which are more prone to disproportionation; consider moderate concentrations. | | Stabilization Additives | Explore stabilized hypobromite formulations. Adding sulfamates or acid amides can enhance stability and reduce volatility for more consistent performance [4] [2]. |
For reproducible results, follow this detailed method for preparing a hypobromite solution in-situ [2]:
The workflow below summarizes the preparation and critical control points.
The Hofmann Rearrangement is a classic application where hypobromite is used to convert a primary amide to a primary amine with one less carbon atom [5]. Ensuring the quality and activity of your hypobromite solution is key to a high yield in this reaction.
The table below summarizes the key characteristics of both oxidizers. "Oxidizing power" in practice is determined not just by inherent electrochemical potential, but also by the active species present and the reaction environment.
| Property | Sodium Hypochlorite (NaOCl) | Sodium Hypobromite (NaOBr) |
|---|---|---|
| Active Acid Form | Hypochlorous acid (HOCl) [1] [2] | Hypobromous acid (HOBr) [3] |
| Key Oxidizing Species | HOCl and OCl⁻ [1] | HOBr and OBr⁻ |
| Influence of pH | Strong: HOCl (more effective) dominates at lower pH, OCl⁻ (less effective) at higher pH [1]. | Strong: Similar speciation shift with pH, but optimal range is higher than for hypochlorite [4]. |
| Stability | Unstable, especially in concentrated form and at high temperatures; decomposes to chloride/chlorate or chloride/oxygen [5] [6]. | Unstable; slowly disproportionates into bromide and bromate [3]. |
| Primary Applications | Bleaching, disinfection, water treatment, chemical oxidation [5] [2]. | Niche reagent, often prepared in-situ for specific chemical syntheses (e.g., Hofmann rearrangement) [3]. |
A critical concept for both chemicals is their pH-dependent speciation. Neither exists in its most potent form across all pH levels.
Experimental studies confirm that these theoretical properties translate into different performance in practical applications. A key study on pulp bleaching provides direct comparative data [4].
A 1954 senior thesis directly compared the bleaching efficacy of sodium hypochlorite and this compound on wood pulp. The key findings are summarized below [4]:
| Experimental Parameter | Sodium Hypochlorite | This compound / Mixtures |
|---|---|---|
| Maximum Brightness Achieved | Higher [4] | Lower [4] |
| Optimum pH Range | Lower [4] | Higher [4] |
| Bleaching Rate | Standard [4] | Accelerated (when NaBr is added to NaOCl) [4] |
The study concluded that while the mixture bleached faster, sodium hypochlorite alone was capable of achieving a higher maximum brightness on wood pulp [4].
For researchers looking to evaluate these oxidizers, here are common methodological approaches based on the search results.
This protocol is suited for comparing oxidizers in a context like textile or pulp bleaching.
This protocol is used to study the oxidant's behavior in energy applications like fuel cells.
For researchers and scientists, the choice between these oxidizers is not about a single "most powerful" title, but about selecting the right tool for the specific reaction conditions and desired outcome.
The table below summarizes key findings from relevant in vitro studies. Note that different cell lines and methodologies prevent a direct numerical comparison.
| Compound | Cell Type | Key Cytotoxicity Finding | Study Context / Notes |
|---|---|---|---|
| Activated Sodium Hypobromite (Various molar ratios) | Human Fetal Osteoblasts | A 4:1 molar ratio was less cytotoxic than other tested ratios [1]. | Cytotoxicity varies with the hypochlorite-to-bromide molar ratio [1]. |
| Sodium Bromide (NaBr) | Human Fetal Osteoblasts | Showed more cytotoxic effects compared to sodium hypochlorite or activated hypobromite [1]. | Tested alone as a control; higher cytotoxicity observed [1]. |
| Sodium Hypochlorite (NaOCl) | Human Periodontal Ligament Fibroblasts | LC50 (Lethal Concentration 50%) measured at 0.254 µL/mL [2]. | Common endodontic irrigant; cytotoxicity well-documented [3] [4] [2]. |
| Sodium Hypochlorite (NaOCl) | Human Bone Marrow Mesenchymal Stem Cells | Cell viability when exposed to 0.5 µg/mL of 5.25% NaOCl was significantly lower than with QMix [2]. | QMix contains CHX and EDTA; cited for context of NaOCl's effect [2]. |
Understanding the experimental methods is crucial for interpreting the data.
Study on Human Fetal Osteoblasts [1]: This study treated cells with a combination of sodium hypochlorite and sodium bromide, which creates activated this compound in different molar ratios.
Study on Human Periodontal Ligament Fibroblasts (HPDLFc) [2]: This research used a common colorimetric assay to quantify cytotoxicity.
The diagram below illustrates this common experimental workflow.
The cytotoxicity of hypohalites like hypochlorite and hypobromite stems from their potent oxidizing activity.
The following diagram outlines the key cytotoxic pathways for sodium hypochlorite.
Future research would benefit from direct, side-by-side comparisons of hypobromite and hypochlorite under standardized protocols controlling for concentration, exposure time, and cell model.
| Parameter | Chlorine (as NaClO) | Bromine (as NaBr) | Experimental Context |
|---|---|---|---|
| Disinfection Efficiency | 95.83% [1] | 97.36% [1] | Against marine biofilm in a controlled study [1] |
| Optimal Biocide Concentration | 0.6 mg/L [1] | 0.6 mg/L [1] | Identified via Response Surface Methodology [1] |
| Optimal Dosing Period | 138 min [1] | 138 min [1] | Identified via Response Surface Methodology [1] |
| pH Stability & Effectiveness | Effective at pH 6.5-7.5; converts to less effective hypochlorite ion (OCI⁻) at higher pH [1] | Effective over a broader pH range (7.0-8.5) as hypobromous acid (HOBr) [1] | Bromine remains stable in the typical pH range of seawater and cooling systems [1] |
| Reactivity with Organics/Ammonia | Highly reactive; can lead to rapid consumption and formation of chlorinated by-products [1] | Less reactive; more stable in the presence of organic matter [1] | Bromine's stability can provide a longer-lasting residual effect [1] |
| Common Form | Sodium Hypochlorite (NaClO) [1] | Bromine Chlorine Hydantoin (BCDMH) [2], Sodium Bromide (NaBr) [1] | BCDMH is a stable solid that slowly releases both hypobromous and hypochlorous acid [2] |
The data in the table is largely drawn from a 2025 study assessing biocides for controlling marine biofouling in industrial cooling systems [1]. Here is a deeper look at the findings and underlying mechanisms.
Efficacy Against Biofilm: The slight efficacy advantage of bromine (97.36% vs. 95.83%) is significant because biofilms are notoriously difficult to control. The extracellular polymeric substance (EPS) secreted by sessile microorganisms in a biofilm acts as a physical barrier, consuming oxidizers before they reach the cells [3]. This often requires biocide dosages many times greater than those needed to control free-floating (planktonic) organisms [3]. Bromine's ability to better penetrate or remain active within this biofilm matrix could explain its higher efficiency [1].
Mechanism of Action: Both chlorine and bromine are oxidizing biocides. They inactivate microorganisms by breaking down cell walls and disrupting internal metabolic processes [3].
The following diagram illustrates the general workflow for evaluating biocide efficacy in cooling water systems, from biofilm formation to control assessment.
For researchers aiming to design their own comparison protocols, here are key factors and methodologies to consider.
Key Experimental Factors: When setting up experiments, control for these variables known to influence biofouling and biocide performance:
Advanced Dosing Strategy: The cited study used Response Surface Methodology (RSM) to identify the optimal balance of biocide concentration and dosing period, finding it to be 0.6 mg/L for 138 minutes [1]. Modern cooling tower management is shifting towards predictive, multi-barrier approaches that may combine non-oxidizing biocides, UV disinfection, and advanced monitoring to control biofouling more effectively and sustainably [4].
Regulatory and Environmental Aspects: The choice of biocide is not solely based on efficacy.
For researchers and scientists, the choice between bromine and chlorine is context-dependent. Bromine holds a demonstrated, slight efficacy advantage, particularly in controlling biofilm in alkaline, organic-rich waters like seawater cooling systems [1]. Chlorine remains a cost-effective and widely used option.
Future developments are focused on advanced formulations of bromine products (e.g., BCDMH) that minimize DBP formation, and the integration of chemical biocides with non-chemical technologies (UV, Ozone) for optimized, sustainable cooling water management [2] [4].
The table below summarizes the available information on the fundamental properties of these oxidants.
| Property | Hydrogen Peroxide (H₂O₂) | Sodium Hypochlorite (NaClO) | Sodium Hypobromite (NaOBr) |
|---|---|---|---|
| Chemical Formula | H₂O₂ | NaClO | NaOBr [1] |
| Standard Reduction Potential | 1.78 V [2] | Information missing | Information missing |
| By-product Formation | No toxic halogenated by-products [2] | Can generate toxic halogenated by-products [2] | Information missing |
| Stability | Information missing | Information missing | Slowly disproportionates to sodium bromide and sodium bromate [1] |
| Reported Oxidation Efficiency | Effective under alkaline conditions; causes minimal material degradation [2] | Highly efficient but causes significant polymer degradation [2] | Information missing |
A 2019 study directly compared the effects of hydrogen peroxide and sodium hypochlorite on polyethersulfone (PES) membranes, with key quantitative findings summarized below [2].
| Experimental Parameter | Hydrogen Peroxide (H₂O₂) Aging | Sodium Hypochlorite (NaClO) Aging |
|---|---|---|
| Exposure Dose | 500 g·h/L (5000 mg/L for 100 h) [2] | 500 g·h/L (5000 mg/L for 100 h) [2] |
| Membrane Permeability | Hardly changed [2] | Substantially increased [2] |
| Humic Acid (HA) Retention | Hardly changed [2] | Significantly decreased [2] |
| Fouling Propensity | Slightly increased [2] | More seriously increased [2] |
| Material Degradation (PES polymer) | Much less degradation than NaClO [2] | Significant degradation observed [2] |
The comparative data for H₂O₂ and NaClO was generated using the following methodology [2]:
The experimental workflow for comparing oxidizing agents can be summarized as follows. You can adapt this framework to investigate this compound.
To objectively compare this compound with hydrogen peroxide, I suggest focusing your research on a few key areas:
The table below summarizes two key hypobromite oxidation methods for analyzing ammonium nitrogen isotopes.
| Feature | Hypobromite + Hydroxylamine Hydrochloride Method [1] | Hypobromite + Sodium Azide Method [2] |
|---|---|---|
| Target Application | Ammonium nitrogen isotope (δ¹⁵N) in atmospheric aerosol samples (PM2.5) [1] | Nitrogen isotopic composition of dissolved ammonium in seawater [2] |
| Core Principle | 1. Oxidation: NH₄⁺ to NO₂⁻ via alkaline hypobromite. 2. Reduction: NO₂⁻ to N₂O via hydroxylamine hydrochloride at pH < 0.3 [1] | 1. Oxidation: NH₄⁺ to NO₂⁻ via alkaline hypobromite. 2. Reduction: NO₂⁻ to N₂O via sodium azide [2] | | Detection Instrument | Precon-GasBench-IRMS (Isotope Ratio Mass Spectrometry) [1] | Isotope Ratio Mass Spectrometry (IRMS) [2] | | Reported Precision | 0.2‰ (n=10) [1] | Standard deviation of 0.35‰ (n=5) [2] | | Reported Accuracy/Recovery | Reduction efficiency of ~100% [1] | Yield rate > 92% for [NH₄⁺] between 5-50 μmol/L [2] | | Key Advantages | Low NH₄⁺ requirement; avoids highly toxic/explosive reagents [1] | Suitable for low NH₄⁺ concentrations in seawater; good linearity for standard calibration [2] |
Here are the detailed methodologies for the key experiments cited in the comparison table.
This method is designed for analyzing ammonium nitrogen isotopes in atmospheric aerosol filter samples.
This method was optimized for determining dissolved ammonium nitrogen isotopes in seawater.
The following diagram illustrates the core chemical pathway involved in the hypobromite oxidation of ammonia, which is fundamental to both analytical methods.
The analytical workflow for converting ammonium in a sample into measurable N₂O gas is summarized below.